Product packaging for Carbacyclin(Cat. No.:CAS No. 69552-46-1)

Carbacyclin

Cat. No.: B107582
CAS No.: 69552-46-1
M. Wt: 350.5 g/mol
InChI Key: XZFRIPGNUQRGPI-WLPVIMDJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Carboprostacyclin, also known as carbacyclin, is a chemically stable analogue of the endogenous lipid mediator Prostacyclin (PGI2) . As a potent inhibitor of platelet aggregation, it is a valuable tool for cardiovascular and pharmacological research . Studies demonstrate that Carboprostacyclin inhibits ADP-induced aggregation of human and baboon platelets in vitro . Its core research value lies in its stability, which facilitates experimental applications where the short half-life of native prostacyclin is a limitation . Like natural prostacyclin, Carboprostacyclin mediates its effects by activating the G protein-coupled prostacyclin (IP) receptor . This activation stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels, which in turn inhibits platelet activation and induces vascular smooth muscle relaxation . This mechanism underpins its investigation in models of thrombosis, atherosclerosis, and pulmonary arterial hypertension . Beyond its classical roles, prostacyclin signalling is also implicated in anti-inflammatory and anti-proliferative pathways, making this analogue relevant for broader cell signalling studies . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use. Researchers should handle this compound appropriately, noting its solubility in ethanol and recommended storage at -20°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H34O4 B107582 Carbacyclin CAS No. 69552-46-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O4/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23/h7,10-11,16-20,22-23H,2-6,8-9,12-14H2,1H3,(H,24,25)/b11-10+,15-7-/t16-,17-,18+,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFRIPGNUQRGPI-WLPVIMDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C\CCCC(=O)O)/C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69552-46-1
Record name Carbacyclin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Carbacyclin as a Prostacyclin (IP) Receptor Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbacyclin is a potent and chemically stable synthetic analog of prostacyclin (PGI2).[1][2][3] Unlike the endogenous PGI2, which is chemically labile, this compound's structure is modified by substituting the oxygen atom in the furan ring with a methylene group, granting it significantly greater stability.[1] This stability makes it an invaluable tool for research and a compound of interest for therapeutic applications.[2]

Primarily, this compound functions as a selective and potent agonist for the prostacyclin receptor, also known as the IP receptor. The IP receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes. By mimicking the actions of PGI2, this compound elicits powerful vasodilatory effects and is a potent inhibitor of platelet aggregation. Its biological profile is closely similar to that of prostacyclin, making it a key compound for studying cardiovascular pharmacology, hemostasis, and thrombosis.

Chemical Structure:

  • IUPAC Name: (5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid

  • Molecular Formula: C₂₁H₃₄O₄

  • Molecular Weight: 350.5 g/mol

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects predominantly through the activation of the IP receptor. The canonical signaling cascade is a Gs-protein coupled pathway, though evidence suggests potential coupling to other G-proteins and secondary pathways in certain contexts.

Primary Gs-Coupled Signaling Pathway

The classical and most well-documented signaling pathway for the IP receptor involves coupling to the stimulatory G-protein, Gs.

  • Receptor Binding: this compound binds to the IP receptor on the cell surface.

  • G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gs-alpha subunit dissociates from the βγ subunits and exchanges GDP for GTP.

  • Adenylyl Cyclase Activation: The activated Gs-alpha subunit then binds to and activates adenylyl cyclase (AC), a membrane-bound enzyme.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a key second messenger.

  • Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of cAMP-dependent Protein Kinase A (PKA).

  • Physiological Response: PKA proceeds to phosphorylate various downstream target proteins, culminating in the final physiological responses, such as inhibition of myosin light chain kinase in smooth muscle cells (leading to vasodilation) and inhibition of platelet activation processes.

Carbacyclin_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound IP_Receptor IP Receptor (GPCR) This compound->IP_Receptor Binds to Gs_Protein Gs Protein (αβγ) IP_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase (AC) Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP (Second Messenger) Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Responses (e.g., Vasodilation, Platelet Inhibition) PKA->Response Leads to

Primary Gs-coupled signaling pathway of the IP receptor.
Alternative Signaling Pathways

While the Gs-cAMP pathway is primary, the IP receptor can also couple to other G-proteins, such as Gq or Gi, depending on the cell type, leading to the activation of phospholipase C and subsequent increases in intracellular calcium. Additionally, some evidence suggests that this compound can activate peroxisome proliferator-activated receptor δ (PPARδ) in a manner independent of the IP receptor signaling pathway.

Quantitative Pharmacological Data

The potency of this compound has been characterized through various in vitro and ex vivo studies, primarily focusing on its anti-platelet aggregation effects.

Table 1: Receptor Binding Affinity of Prostacyclin Analogs
CompoundReceptorSpeciesAssay TypeKi (nM)Reference(s)
IloprostProstacyclin (IP)HumanRadioligand Competition3.9
TreprostinilProstacyclin (IP)HumanRadioligand Competition32
Table 2: Functional Potency of this compound (Inhibition of Platelet Aggregation)

The functional potency of this compound is often expressed as its 50% inhibitory concentration (IC50) or as a relative potency compared to PGI2.

Inducing AgentSpeciesIC50 of PGI2 (nM)Relative Potency (this compound vs. PGI2)Estimated IC50 of this compound (nM)Reference(s)
ADPHuman~10.03~33.3
CollagenHuman~10.03~33.3
ADP / CollagenDog, RabbitN/A0.03 (in vitro)N/A
Ex vivo AggregationDog, RabbitN/A0.1 (ex vivo)N/A

Note: The IC50 values for this compound are estimated based on the reported relative potency to prostacyclin (PGI2), which has an approximate IC50 of 1 nM against ADP and collagen-induced aggregation in human plasma.

Key Experimental Protocols

The characterization of this compound's activity as an IP receptor agonist relies on established pharmacological assays.

Radioligand Competition Binding Assay

This protocol provides a generalized method to determine the binding affinity (Ki) of a test compound like this compound for the IP receptor.

Objective: To determine the concentration of this compound that displaces 50% of a specific radioligand from the IP receptor (IC50), and to subsequently calculate the inhibition constant (Ki).

Materials:

  • Cell Membranes: Prepared from a cell line recombinantly expressing the human IP receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity tritiated ([³H]) IP receptor agonist, such as [³H]-iloprost.

  • Test Compound: this compound.

  • Non-specific Control: A high concentration (e.g., 10 µM) of an unlabeled IP receptor agonist (e.g., iloprost).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Equipment: 96-well filter plates, scintillation counter, liquid scintillation cocktail.

Procedure:

  • Preparation: In a 96-well plate, combine the cell membranes, the radioligand (at a fixed concentration, typically near its dissociation constant, Kd), and serial dilutions of this compound.

  • Controls: Prepare wells for "total binding" (membranes + radioligand) and "non-specific binding" (membranes + radioligand + non-specific control).

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Termination: Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Add scintillation cocktail to the dried filters and quantify the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate "specific binding" by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

    • Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.

In Vitro Platelet Aggregation Inhibition Assay

This protocol details the use of Light Transmission Aggregometry (LTA) to measure this compound's ability to inhibit platelet aggregation.

Objective: To determine the IC50 value of this compound for the inhibition of platelet aggregation induced by agonists like ADP or collagen.

Materials:

  • Blood Sample: Whole blood from healthy human donors, collected in sodium citrate anticoagulant.

  • Test Compound: this compound sodium salt.

  • Platelet Agonist: Adenosine diphosphate (ADP) or collagen.

  • Control: Vehicle (e.g., saline).

  • Equipment: Refrigerated centrifuge, light transmission aggregometer, cuvettes with stir bars.

Procedure:

  • PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g for 15 minutes) to obtain platelet-rich plasma (PRP). Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).

  • Incubation: Pipette PRP into aggregometer cuvettes. Add varying concentrations of this compound (or vehicle control) to the cuvettes and pre-incubate for a defined period (e.g., 2-5 minutes) at 37°C with stirring.

  • Induction of Aggregation: Add a fixed concentration of the platelet agonist (e.g., ADP) to initiate aggregation.

  • Measurement: The aggregometer measures the change in light transmission through the PRP suspension over time as platelets aggregate. Aggregation is recorded for approximately 5-10 minutes.

  • Data Analysis:

    • Determine the maximum aggregation percentage for each concentration of this compound relative to the vehicle control.

    • Calculate the percentage inhibition for each this compound concentration.

    • Plot the percentage inhibition against the logarithm of the this compound concentration and use a sigmoidal dose-response curve to determine the IC50 value.

Platelet_Aggregation_Workflow Start Start: Collect Whole Blood Centrifuge_PRP Low-Speed Centrifugation (200 x g) Start->Centrifuge_PRP PRP Prepare Platelet-Rich Plasma (PRP) Centrifuge_PRP->PRP Incubate Pre-incubate PRP with This compound (or Vehicle) at 37°C PRP->Incubate Add_Agonist Add Aggregation Agonist (e.g., ADP, Collagen) Incubate->Add_Agonist Measure Measure Light Transmission (Aggregometer) Add_Agonist->Measure Analyze Data Analysis: Plot Dose-Response Curve Measure->Analyze End Determine IC50 Value Analyze->End

Experimental workflow for platelet aggregation inhibition assay.

References

The Discovery and Synthesis of Carbacyclin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Prostacyclin (PGI2), a naturally occurring prostanoid, is a potent vasodilator and the most powerful endogenous inhibitor of platelet aggregation known.[1] Its therapeutic potential in cardiovascular diseases is significant; however, its clinical utility is severely hampered by its chemical instability, as it readily hydrolyzes under physiological conditions. This limitation spurred the development of stable synthetic analogs, leading to the discovery of Carbacyclin (also known as Carbaprostacyclin or carba-PGI2).[1] this compound replaces the labile enol ether oxygen of prostacyclin with a methylene group, conferring chemical stability while retaining a similar physiological activity profile.[1][2] This guide provides an in-depth technical overview of the discovery, synthesis, mechanism of action, and pharmacological profile of this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₂₁H₃₄O₄
Molecular Weight 350.49 g/mol
CAS Number 69552-46-1
Alternate Names Carbaprostacyclin, cPGI, Carba-PGI2
Purity >99%

Mechanism of Action & Signaling Pathways

This compound exerts its biological effects through a multifaceted mechanism involving at least two distinct signaling pathways. The primary, well-characterized pathway is dependent on the prostacyclin (IP) receptor, while a secondary pathway operates independently of this receptor, involving the peroxisome proliferator-activated receptor (PPAR) delta.

IP Receptor-Dependent Pathway

The canonical signaling cascade is initiated by the binding of this compound to the Gs protein-coupled prostacyclin (IP) receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels subsequently activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in vasodilation and the potent inhibition of platelet aggregation.

IP_Receptor_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol carb This compound ip_receptor IP Receptor carb->ip_receptor Binds gs_protein Gs Protein ip_receptor->gs_protein Activates ac Adenylyl Cyclase gs_protein->ac Stimulates camp cAMP ac->camp Converts atp ATP atp->ac pka PKA (Protein Kinase A) camp->pka Activates targets Downstream Targets pka->targets Phosphorylates response Physiological Response targets->response

Diagram 1: this compound's IP Receptor-Dependent Signaling Pathway.
IP Receptor-Independent (PPARδ) Pathway

This compound can also function independently of the IP receptor by activating the peroxisome proliferator-activated receptor delta (PPARδ). This pathway involves this compound entering the cell and directly influencing gene expression. For example, it has been shown to induce the expression of carnitine palmitoyltransferase-1 (CPT-1) mRNA in cardiomyocytes through PPARδ activation, suggesting a role in cellular metabolism.

PPAR_Pathway cluster_outside Extracellular cluster_inside Intracellular carb This compound ppar PPARδ carb->ppar Enters Cell & Activates gene Gene Expression (e.g., CPT-1) ppar->gene Induces response Metabolic Effects gene->response

Diagram 2: this compound's IP Receptor-Independent (PPARδ) Pathway.

Synthesis of this compound

Since its discovery, numerous synthetic routes to this compound have been reported. A notable and highly stereocontrolled approach starts from simple acyclic materials and utilizes a Titanium(II)-mediated tandem cyclization as the key reaction step. This method efficiently constructs the core bicyclic structure with high stereoselectivity.

Key Synthesis Workflow Example: Ti(II)-Mediated Cyclization

The synthesis outlined below achieves the preparation of (±)-Carbacyclin from acyclic starting materials in five steps with a good overall yield.

Synthesis_Workflow cluster_step1 Step 1: Ti(II)-Mediated Cyclization cluster_step2 Step 2: Stereoselective Reduction cluster_step3 Step 3: Acetylation cluster_step4 Step 4: Palladium-Catalyzed Rearrangement cluster_step5 Step 5: Saponification start_A Ethyl (E,E)-5-alkylidene- 2,7-octadienoate (3a) intermediate_2a Intermediate 2a start_A->intermediate_2a start_B (E)-2-octenal (4a) start_B->intermediate_2a intermediate_6 Intermediate 6 (11α-hydroxy) intermediate_2a->intermediate_6 intermediate_8 Intermediate 8 (11,13-bis acetate) intermediate_6->intermediate_8 intermediate_9 Intermediate 9 (11,15-bis acetate) intermediate_8->intermediate_9 This compound (±)-Carbacyclin (1) intermediate_9->this compound

Diagram 3: Workflow for the Synthesis of (±)-Carbacyclin.
Quantitative Data for Synthesis Steps

The following table summarizes the yields for the key steps in the Ti(II)-mediated synthesis of (±)-Carbacyclin.

StepReactionReagents/ConditionsYield
1Ti(II)-Mediated Tandem CyclizationTi(Oi-Pr)₄, i-PrMgCl-
2Stereoselective ReductionNaBH₄, MeOH, 0 °C43% (isolated yield of key isomer)
3AcetylationAc₂O, pyridine97%
4Allylic Acetate RearrangementPdCl₂(CH₃CN)₂, THF-
5Saponification-65% (from intermediate 9)
Overall - - ~27%

Pharmacological Profile

This compound is a potent but less powerful analog of prostacyclin. Its chemical stability, however, makes it a valuable tool for research and a potential therapeutic agent.

ParameterDescriptionValueSpeciesReference
Anti-Platelet Aggregation In vitro activity relative to prostacyclin (ADP or collagen-induced)0.03xHuman, Dog, Rabbit
Anti-Platelet Aggregation Ex vivo activity relative to prostacyclin0.1xDog, Rabbit
Receptor Binding Affinity (Kd) Not readily available, but described as high affinity for the IP receptor.--
Vasodilation Reduces systemic arterial blood pressure.PotentDog, Rabbit, Rat

Key Experimental Protocols

Synthesis Step 2: Stereoselective Reduction of Ketone 2a

This protocol describes the reduction of the ketone intermediate to the crucial 11α-hydroxy product.

  • Preparation: Dissolve the ketone intermediate (2a) in methanol (MeOH).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄) portion-wise to the cooled solution while stirring.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude mixture of isomers (6 and 7) via column chromatography on silica gel to isolate the desired 11α-hydroxy product (6).

Platelet Aggregation Assay (In Vitro)

This assay measures the ability of this compound to inhibit platelet aggregation induced by an agonist like ADP.

  • Blood Collection: Collect whole blood from healthy human donors into tubes containing 3.2% sodium citrate as an anticoagulant.

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature. Carefully collect the upper layer, which is the platelet-rich plasma (PRP).

  • Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% transmission).

  • Assay Procedure:

    • Place a sample of PRP in an aggregometer cuvette with a stir bar at 37 °C.

    • Add a known concentration of this compound (or vehicle control) and incubate for a defined period (e.g., 2 minutes).

    • Add an agonist, such as adenosine diphosphate (ADP) or collagen, to induce aggregation.

    • Record the change in light transmission through the sample for several minutes. Aggregation causes the PRP to become more transparent.

  • Data Analysis: Calculate the percentage inhibition of aggregation for each this compound concentration compared to the vehicle control. Determine the IC₅₀ value, which is the concentration of this compound required to inhibit platelet aggregation by 50%.

Conclusion

This compound represents a significant achievement in medicinal chemistry, providing a chemically stable and potent analog of the highly labile prostacyclin. Its discovery has enabled extensive research into the roles of the IP receptor and has provided a valuable pharmacological tool. The development of stereocontrolled synthetic routes has made this molecule accessible for further investigation. With its dual signaling capabilities through both IP receptor-dependent and PPARδ pathways, this compound continues to be a subject of interest for its potential therapeutic applications in cardiovascular and metabolic diseases.

References

A Comparative Analysis of the Chemical Stability of Carbacyclin and Prostacyclin (PGI2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the chemical stability of the synthetic analogue Carbacyclin versus the endogenous prostaglandin I2 (PGI2). A thorough understanding of their relative stabilities is critical for experimental design, therapeutic development, and clinical application. This document outlines their degradation pathways, presents quantitative stability data, details common experimental methodologies for stability assessment, and visualizes the shared signaling pathway.

Introduction to PGI2 and this compound

Prostacyclin (PGI2) is a powerful endogenous eicosanoid with potent vasodilatory and anti-platelet aggregation effects.[1][2] These properties make it a crucial mediator of cardiovascular homeostasis.[2] However, the therapeutic utility of native PGI2 is severely limited by its inherent chemical instability. In aqueous solutions, it rapidly hydrolyzes to an inactive metabolite, 6-keto-prostaglandin F1α.[2][3] This rapid degradation necessitates continuous intravenous infusion for clinical use.

To overcome this limitation, chemically stable analogues have been synthesized. This compound is one such analogue, designed to mimic the biological activity of PGI2 while offering significantly enhanced chemical stability. This improved stability allows for more flexible administration routes and simplifies handling for research and clinical purposes.

Chemical Stability: A Quantitative Comparison

The primary chemical distinction between PGI2 and this compound lies in their molecular structure, which directly impacts their stability. PGI2 contains an unstable vinyl ether linkage that is susceptible to acid-catalyzed hydrolysis. This compound, a carbocyclic analogue, replaces the oxygen atom in the vinyl ether ring with a methylene group, thereby eliminating this site of instability.

CompoundConditionHalf-Life (t½)Degradation Product
PGI2 Aqueous Solution (pH 7.4, 25°C, 0.165 M Phosphate Buffer)~3.5 minutes6-keto-prostaglandin F1α
PGI2 Aqueous Solution (pH 7.4, 4°C, 0.165 M Phosphate Buffer)~14.5 minutes6-keto-prostaglandin F1α
PGI2 Citrated Human Whole Blood (37°C)6.3 ± 0.8 minutes6-keto-prostaglandin F1α
PGI2 Citrated Human Plasma (37°C)10.7 ± 2.3 minutes6-keto-prostaglandin F1α
PGI2 Physiological Conditions (General)42 seconds to a few minutes6-keto-prostaglandin F1α
This compound General Aqueous SolutionsChemically StableNot applicable

Data compiled from multiple sources.

The rapid degradation of PGI2 is catalyzed by hydronium ions, and its hydrolysis rate is pH-dependent. The molecule's high reactivity is attributed to the release of ring strain upon protonation of the vinyl ether. In contrast, this compound's carbon-based ring structure is not susceptible to this hydrolysis pathway.

Experimental Protocols for Stability Assessment

The chemical stability of prostaglandins like PGI2 and its analogues is typically assessed by measuring the rate of degradation of the parent compound over time under controlled conditions.

Protocol: Spectrophotometric Analysis of PGI2 Hydrolysis

This method is used to determine the rate constant for the hydrolysis of PGI2 to 6-keto-PGF1α.

  • Preparation of Solutions:

    • Prepare a stock solution of PGI2 in a basic buffer (pH > 10.2) where it is more stable.

    • Prepare a series of aqueous buffers at the desired pH range for the experiment (e.g., pH 6 to 10) with a constant ionic strength.

  • Kinetic Measurement:

    • Initiate the hydrolysis reaction by diluting a small volume of the PGI2 stock solution into the temperature-controlled (e.g., 25°C) reaction buffer in a quartz cuvette.

    • Immediately place the cuvette in a UV spectrophotometer.

    • Monitor the change in UV absorbance over time. The hydrolysis of the vinyl ether in PGI2 results in a distinct spectral change. An isosbestic point around 256 nm indicates that the reaction proceeds without significant side reactions.

  • Data Analysis:

    • The rate of disappearance of PGI2 follows first-order kinetics.

    • Plot the natural logarithm of the absorbance change versus time. The slope of this line corresponds to the negative of the observed first-order rate constant (k_obs).

    • The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k_obs.

Protocol: Chromatographic Analysis for Stability in Biological Matrices

This method uses High-Performance Liquid Chromatography (HPLC) to quantify the concentration of the compound in complex biological fluids like blood or plasma.

  • Sample Preparation:

    • A known concentration of the test compound (e.g., radiolabeled PGI2) is added to fresh whole blood or plasma samples.

    • The samples are incubated in a water bath at a physiological temperature (e.g., 37°C).

    • Aliquots are taken at specific time intervals (e.g., 0, 1, 5, 15, and 30 minutes).

  • Extraction:

    • The reaction in each aliquot is quenched, and the lipids are extracted. This is often done by adding a cold organic solvent (e.g., ethyl acetate) after acidifying the sample to protonate the prostaglandins, making them more soluble in the organic phase.

    • The organic layer containing the compound of interest and its metabolites is separated, evaporated to dryness, and reconstituted in the mobile phase for analysis.

  • HPLC Analysis:

    • The reconstituted sample is injected into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., radioactivity detector for labeled compounds or a mass spectrometer).

    • The concentration of the remaining parent compound is quantified by measuring the area under its corresponding chromatographic peak.

  • Data Analysis:

    • The concentration of the parent compound is plotted against time.

    • The half-life is determined from the rate of disappearance of the compound. For a first-order decay, a plot of the natural logarithm of the concentration versus time will yield a straight line, from which the rate constant and half-life can be calculated.

Shared Signaling Pathway

Both this compound and PGI2 exert their biological effects by acting as agonists for the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). The activation of this receptor initiates a downstream signaling cascade that leads to the observed physiological responses.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PGI2 PGI2 / this compound IPR IP Receptor (GPCR) PGI2->IPR binds G_protein Gs Protein IPR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Responses: - Vasodilation - Inhibition of Platelet Aggregation PKA->Response leads to

Caption: PGI2 and this compound Signaling Pathway.

The binding of either PGI2 or this compound to the IP receptor triggers the activation of the associated Gs alpha subunit of the G-protein. This, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to physiological effects such as smooth muscle relaxation (vasodilation) and inhibition of platelet activation and aggregation.

Conclusion

The primary advantage of this compound over PGI2 is its significantly enhanced chemical stability. By replacing the labile vinyl ether moiety of PGI2 with a carbon-based ring, this compound is rendered resistant to the rapid hydrolytic degradation that characterizes the natural compound. This stability is achieved while preserving the essential biological mechanism of action through the IP receptor signaling pathway. For researchers and drug developers, the superior stability of this compound simplifies experimental handling, allows for a broader range of formulation strategies, and offers the potential for improved therapeutic profiles in clinical applications.

References

Pharmacological Profile of Carbacyclin Sodium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbacyclin sodium salt, a chemically stable synthetic analog of prostacyclin (PGI₂), is a potent modulator of platelet function and vascular tone.[1][2] Its enhanced stability over the endogenous PGI₂ makes it a valuable tool in cardiovascular research.[2] this compound exerts its primary effects as a selective agonist for the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1][3] Activation of the IP receptor initiates a signaling cascade that leads to potent inhibition of platelet aggregation and vasodilation. This technical guide provides a comprehensive overview of the pharmacological profile of this compound sodium salt, including its mechanism of action, quantitative biological data, detailed experimental protocols, and visualizations of its signaling pathways.

Mechanism of Action

This compound's biological effects are predominantly mediated through two signaling pathways:

  • Canonical IP Receptor-Dependent Pathway: this compound binds to the IP receptor on platelets and vascular smooth muscle cells. This receptor is primarily coupled to a stimulatory G-protein (Gs). Upon agonist binding, the Gs alpha subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates downstream targets, resulting in inhibition of platelet activation and relaxation of vascular smooth muscle.

  • Secondary PPARδ-Mediated Pathway: Evidence also suggests a secondary pathway involving the peroxisome proliferator-activated receptor δ (PPARδ), a nuclear receptor. This pathway is independent of the IP receptor signaling. This compound can enter the cell and directly bind to and activate PPARδ in the nucleus. This activation leads to the modulation of target gene transcription.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound sodium salt.

Table 1: In Vitro Potency in Platelet Aggregation
Inducing AgentSpeciesRelative Potency (vs. PGI₂)Estimated IC₅₀ (nM)
ADPHuman0.03x~33.3
CollagenHuman0.03x~33.3
Tumor CellsRat0.1xNot Reported
ADPGuinea Pig~0.28xNot Reported
ADPHuman~0.067xNot Reported

Note: The IC₅₀ values for this compound are estimated based on its reported relative potency compared to prostacyclin (PGI₂), which has an approximate IC₅₀ of 1 nM against ADP and collagen-induced aggregation.

Table 2: Receptor Binding Affinity (Comparative Data)
CompoundReceptorSpeciesKᵢ (nM)
IloprostIP ReceptorHuman3.9
TreprostinilIP ReceptorHuman32

Note: A lower Kᵢ value indicates a higher binding affinity.

Table 3: Pharmacokinetic Profile (Qualitative)
ParameterObservation
Metabolism Described as "metabolically-unstable" in vivo.
Duration of Action Platelet inhibition is maintained during infusion but is no longer apparent 10 minutes after terminating the infusion, indicating a short biological half-life.

Signaling Pathways and Experimental Workflows

Signaling Pathways

cluster_0 Canonical IP Receptor Pathway This compound This compound IP_Receptor IP Receptor (GPCR) This compound->IP_Receptor Binds Gs Gs Protein IP_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (Active) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response1 Inhibition of Platelet Aggregation Downstream->Response1 Response2 Vasodilation Downstream->Response2

Caption: Canonical IP Receptor-Dependent Signaling Pathway of this compound.

cluster_1 Secondary PPARδ Pathway Carbacyclin_intra This compound (Intracellular) PPAR PPARδ Carbacyclin_intra->PPAR Binds & Activates RXR RXR PPAR->RXR Forms Heterodimer PPRE PPRE (on DNA) RXR->PPRE Binds Transcription Modulation of Gene Transcription PPRE->Transcription

Caption: Secondary PPARδ-Mediated Signaling Pathway of this compound.

Experimental Workflows

cluster_2 In Vitro Platelet Aggregation Assay Workflow start Start: Collect Human Whole Blood prp_prep Prepare Platelet-Rich Plasma (PRP) start->prp_prep incubation Incubate PRP with This compound or Vehicle prp_prep->incubation agonist Add Aggregation Agonist (e.g., ADP) incubation->agonist measurement Measure Light Transmission agonist->measurement analysis Data Analysis: Calculate % Inhibition and IC50 measurement->analysis end End analysis->end

Caption: Experimental Workflow for an In Vitro Platelet Aggregation Assay.

Experimental Protocols

In Vitro Platelet Aggregation Inhibition Assay (Light Transmission Aggregometry)

This protocol describes a standard method for assessing the inhibitory effect of this compound sodium salt on platelet aggregation in human platelet-rich plasma (PRP).

1. Materials and Reagents:

  • This compound sodium salt

  • Platelet aggregation agonist (e.g., Adenosine diphosphate (ADP), Collagen)

  • Human whole blood (collected in 3.2% sodium citrate)

  • Phosphate-buffered saline (PBS)

  • Light Transmission Aggregometer

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

  • Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

  • Carefully transfer the upper PRP layer to a new tube.

  • Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain PPP.

  • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

3. Experimental Procedure:

  • Set the aggregometer to 0% aggregation with PRP and 100% aggregation with PPP.

  • Pre-warm PRP samples to 37°C.

  • Add various concentrations of this compound sodium salt solution or vehicle control (PBS) to the PRP and incubate for 1-2 minutes at 37°C with stirring.

  • Initiate platelet aggregation by adding a predetermined concentration of the agonist (e.g., 5 µM ADP).

  • Record the change in light transmission for at least 5 minutes.

4. Data Analysis:

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value, which is the concentration of this compound that produces 50% inhibition of platelet aggregation.

Radioligand Competition Binding Assay (Representative Protocol)

This protocol provides a generalized method for determining the receptor binding affinity of a test compound like this compound for the IP receptor.

1. Materials and Reagents:

  • Cell membranes from a cell line recombinantly expressing the human IP receptor (e.g., HEK293 cells).

  • Radioligand (e.g., [³H]-Iloprost).

  • This compound sodium salt (test compound).

  • Non-specific binding control (e.g., a high concentration of a non-labeled IP receptor agonist).

  • Assay buffer.

  • Scintillation counter and fluid.

2. Experimental Procedure:

  • In a multi-well plate, combine the cell membranes, radioligand, and either buffer, the non-specific binding control, or varying concentrations of this compound.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Use non-linear regression to determine the IC₅₀ value.

  • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

In Vivo Cardiovascular Assessment in Animal Models

This protocol details the in vivo assessment of this compound's impact on cardiovascular parameters.

1. Animal Model:

  • Experiments are typically performed in species such as dogs, rabbits, and rats.

2. Physiological Monitoring:

  • Continuously monitor systemic arterial blood pressure and heart rate.

3. Drug Administration:

  • Administer this compound intravenously, often as an infusion at varying doses.

4. Data Recording and Analysis:

  • Record changes in blood pressure and heart rate to determine the dose-response relationship of this compound's cardiovascular effects.

Clinical Studies

This compound has been primarily investigated in preclinical and early clinical settings for its potent antiplatelet effects. Detailed results from comprehensive clinical trials are not widely available in the public domain.

Conclusion

This compound sodium salt is a potent and chemically stable prostacyclin analog with well-characterized anti-platelet and vasodilatory properties. Its mechanism of action via the IP receptor and the subsequent increase in intracellular cAMP is firmly established. The quantitative data on its relative potency and the detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and related compounds as potential therapeutic agents for cardiovascular diseases.

References

Structural Analogs of Carbacyclin: A Technical Guide to Their Properties and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbacyclin, a chemically stable synthetic analog of prostacyclin (PGI₂), is a potent agonist of the prostacyclin receptor (IP receptor).[1][2][3] Like its endogenous counterpart, this compound exhibits significant vasodilatory and anti-platelet aggregation effects, making it and its structural analogs promising candidates for the treatment of various cardiovascular and pulmonary conditions, most notably pulmonary arterial hypertension (PAH).[4][5] The instability of prostacyclin spurred the development of more stable analogs, such as this compound, which replaces the oxygen atom in the furan ring of PGI₂ with a methylene group. This guide provides an in-depth analysis of the structural analogs of this compound, their biological properties, the signaling pathways they modulate, and the experimental methodologies used for their characterization.

Core Signaling Pathway of this compound and its Analogs

This compound and its analogs primarily exert their effects through the activation of the IP receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor couples to a stimulatory G-protein (Gs), which activates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to the observed physiological effects of vasodilation and inhibition of platelet aggregation.

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Carbacyclin_Analog This compound or Analog IP_Receptor IP Receptor Carbacyclin_Analog->IP_Receptor Binds Gs_Protein Gs Protein IP_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Physiological_Effects Vasodilation & Inhibition of Platelet Aggregation PKA->Physiological_Effects Leads to

Figure 1: Core signaling pathway of this compound and its analogs.

Quantitative Data on this compound and its Analogs

The biological activity of this compound analogs is typically quantified by their binding affinity to the IP receptor (Ki) and their functional potency in inhibiting platelet aggregation (IC₅₀) and inducing vasodilation (EC₅₀). The following tables summarize available quantitative data for this compound and some of its notable analogs.

Table 1: Receptor Binding Affinities of Prostacyclin Analogs

CompoundReceptorSpeciesAssay TypeKi (nM)Reference
IloprostProstacyclin (IP)HumanRadioligand Competition Binding3.9
TreprostinilProstacyclin (IP)HumanRadioligand Competition Binding32

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Potency in Platelet Aggregation Inhibition

CompoundAgonistSpeciesIC₅₀Relative Potency (vs. Epoprostenol)Reference
This compoundADPHumanNot Available0.03x (in vitro)
Epoprostenol (PGI₂)ADPHuman~3 nM1x
3-oxa-analogue*ADPRat3.0 nM5-12 fold more potent than Iloprost (in vivo)
9β-methyl this compoundADP, CollagenHumanNot Available0.01x
IloprostNot SpecifiedHumanNot AvailableEquipotent to more potent
Prostaglandin I₃ADPHumanNot specified, as effective as PGI₂~1x
Prostaglandin I₃ADPRabbit10.2 ± 1.6 nM0.5x

(16S)-13,14-dehydro-16,20-dimethyl-3-oxa-18,18,19,19-tetradehydro-6a-carbaprostaglandin-I₂

Structure-Activity Relationships (SAR)

The development of this compound analogs has been guided by the need for increased chemical and metabolic stability, as well as enhanced biological selectivity and duration of action. Key SAR insights include:

  • Core Structure Modification: The replacement of the enol-ether oxygen of PGI₂ with a methylene group in this compound significantly enhances chemical stability. Further modifications, such as the introduction of a 3-oxa group, have been explored to improve metabolic stability against β-oxidation.

  • Side Chain Modifications: Alterations in the side chains of the prostacyclin scaffold can influence potency and selectivity. For instance, the introduction of a methyl group at the 9β position of this compound results in a compound with reduced but still significant anti-aggregatory activity.

  • Essential Functional Groups: The C1 carboxylate and the C11 and C15 hydroxyl groups are crucial for platelet activity. Modifications that alter their spatial relationship tend to decrease biological activity.

Experimental Protocols

The characterization of this compound analogs involves a series of in vitro and ex vivo assays to determine their binding affinity, functional potency, and mechanism of action.

Radioligand Competition Binding Assay

This assay determines the binding affinity of a test compound for the IP receptor.

Radioligand Binding Assay Workflow Start Start Prepare_Membranes Prepare Cell Membranes (expressing IP receptor) Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and Test Compound Prepare_Membranes->Incubate Filter Filter to Separate Bound and Free Radioligand Incubate->Filter Quantify Quantify Radioactivity Filter->Quantify Analyze Analyze Data (IC₅₀, Ki) Quantify->Analyze End End Analyze->End

Figure 2: Workflow for a radioligand competition binding assay.

Detailed Methodology:

  • Materials and Reagents:

    • Cell membranes from a cell line recombinantly expressing the human IP receptor (e.g., HEK293 or CHO cells).

    • Radioligand: A high-affinity IP receptor agonist or antagonist, such as [³H]-iloprost.

    • Test compound (unlabeled this compound analog).

    • Assay buffer.

    • Filter plates (e.g., GF/C).

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically near its Kd), and varying concentrations of the test compound.

    • Include controls for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

    • Rapidly filter the contents of each well through the filter plate to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

    • Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vitro Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist.

Platelet Aggregation Assay Workflow Start Start Prepare_PRP Prepare Platelet-Rich Plasma (PRP) from whole blood Start->Prepare_PRP Pre_incubate Pre-incubate PRP with Test Compound Prepare_PRP->Pre_incubate Induce_Aggregation Induce Aggregation with an Agonist (e.g., ADP) Pre_incubate->Induce_Aggregation Monitor_Transmittance Monitor Light Transmittance over time Induce_Aggregation->Monitor_Transmittance Analyze Analyze Data (IC₅₀) Monitor_Transmittance->Analyze End End Analyze->End

Figure 3: Workflow for an in vitro platelet aggregation assay.

Detailed Methodology:

  • Materials and Reagents:

    • Freshly drawn human whole blood anticoagulated with sodium citrate.

    • Platelet agonist (e.g., adenosine diphosphate (ADP), collagen).

    • Test compound (this compound analog).

    • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

    • Aggregometer.

  • Procedure:

    • Prepare PRP by centrifuging whole blood at a low speed. Prepare PPP by centrifuging the remaining blood at a high speed.

    • Adjust the platelet count in the PRP if necessary.

    • Place a sample of PRP in an aggregometer cuvette and pre-incubate with varying concentrations of the test compound.

    • Initiate platelet aggregation by adding a standard concentration of an agonist.

    • Monitor the change in light transmittance through the PRP suspension as platelets aggregate.

  • Data Analysis:

    • Determine the maximum percentage of aggregation for each concentration of the test compound.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the maximal aggregation.

Ex Vivo Vasodilation Assay

This assay assesses the vasodilatory properties of a compound on isolated blood vessels.

Detailed Methodology:

  • Materials and Reagents:

    • Isolated arterial rings (e.g., from rat aorta).

    • Organ bath system with force transducers.

    • Krebs-Henseleit buffer.

    • Vasoconstrictor agent (e.g., phenylephrine).

    • Test compound (this compound analog).

  • Procedure:

    • Mount the arterial rings in the organ bath containing oxygenated Krebs-Henseleit buffer at 37°C.

    • Allow the rings to equilibrate under a resting tension.

    • Induce a submaximal contraction with a vasoconstrictor.

    • Once a stable contraction is achieved, add cumulative concentrations of the test compound.

    • Record the relaxation response as a percentage of the pre-contraction tone.

  • Data Analysis:

    • Construct a concentration-response curve and determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation).

Conclusion

This compound and its structural analogs represent a clinically important class of compounds with potent vasodilatory and anti-platelet aggregation properties. The ongoing research and development in this area focus on optimizing their chemical and metabolic stability, as well as their selectivity for the IP receptor, to enhance their therapeutic efficacy and safety profiles. The experimental protocols and structure-activity relationships detailed in this guide provide a foundational understanding for researchers and drug development professionals working to advance the therapeutic potential of these promising molecules.

References

Methodological & Application

Application Notes: The Use of Carbacyclin in the Inhibition of ADP-Induced Platelet Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carbacyclin, a chemically stable synthetic analog of prostacyclin (PGI2), is a potent inhibitor of platelet aggregation.[1][2] Unlike the chemically labile PGI2, this compound's stability makes it an invaluable tool for in vitro and ex vivo research into platelet function, thrombosis, and hemostasis.[1][2] These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative efficacy, and detailed protocols for its use in studying the inhibition of adenosine diphosphate (ADP)-induced platelet aggregation.

Mechanism of Action: Counteracting ADP-Induced Aggregation

This compound exerts its anti-platelet effects by activating a signaling pathway that directly opposes the pro-aggregatory signals initiated by agonists like ADP.

  • This compound's Inhibitory Pathway: this compound binds to the prostacyclin (IP) receptor on the platelet surface. The IP receptor is a G-protein coupled receptor that, upon activation, stimulates the Gs alpha subunit.[1] This event triggers a cascade:

    • Activation of adenylyl cyclase.

    • Conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

    • Increased intracellular cAMP levels activate Protein Kinase A (PKA).

    • PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations and the inhibition of key platelet activation processes, ultimately preventing aggregation.

  • ADP's Pro-Aggregatory Pathway: ADP is a key agonist in platelet activation and aggregation. It binds to two distinct P2Y purinergic receptors on the platelet surface:

    • P2Y1 Receptor: Coupled to the Gq protein, its activation leads to phospholipase C (PLC) activation, intracellular calcium mobilization, and platelet shape change.

    • P2Y12 Receptor: Coupled to the Gi protein, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP activity releases an important inhibitory brake on platelet activation.

The synergistic action of both P2Y1 and P2Y12 receptor activation is necessary for complete ADP-induced platelet aggregation. This compound's mechanism, which elevates cAMP, directly counteracts the effect of P2Y12 receptor activation.

G_Carbacyclin_Signaling_Pathway cluster_platelet Platelet Cytosol cluster_membrane Platelet Membrane ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP (Increased) PKA Protein Kinase A (PKA) cAMP->PKA Activates Inhibition Inhibition of Platelet Aggregation PKA->Inhibition Leads to AC->cAMP Catalyzes Gs Gs Protein Gs->AC Stimulates IP_Receptor IP Receptor IP_Receptor->Gs Activates This compound This compound This compound->IP_Receptor Binds

Caption: Signaling pathway of this compound in platelets.

G_Opposing_Pathways cluster_pro_aggregation Pro-Aggregation Pathway cluster_anti_aggregation Anti-Aggregation Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 AC_Inhibit Adenylyl Cyclase (Inhibited) P2Y12->AC_Inhibit Inhibits cAMP_dec cAMP Levels (Decreased) AC_Inhibit->cAMP_dec PKA_dec PKA Activity (Decreased) cAMP_dec->PKA_dec Aggregation Platelet Aggregation PKA_dec->Aggregation Promotes This compound This compound IP_Receptor IP Receptor This compound->IP_Receptor AC_Stimulate Adenylyl Cyclase (Stimulated) IP_Receptor->AC_Stimulate Stimulates cAMP_inc cAMP Levels (Increased) AC_Stimulate->cAMP_inc PKA_inc PKA Activity (Increased) cAMP_inc->PKA_inc PKA_inc->Aggregation COUNTERACTS Inhibition Inhibition of Aggregation PKA_inc->Inhibition

Caption: Opposing effects of this compound and ADP on the cAMP pathway.

Quantitative Data on Anti-Platelet Aggregation Activity

The inhibitory potency of this compound on platelet aggregation is typically quantified by its 50% inhibitory concentration (IC50). Studies have compared its activity to the natural ligand, PGI2.

Inducing AgentSpeciesIC50 of Prostacyclin (PGI2) (nM)Relative Potency of this compound to PGI2Estimated IC50 of this compound (nM)
ADPHuman~10.03~33.3
CollagenHuman~10.03~33.3
Note: The IC50 values for this compound are estimated based on its reported relative potency compared to prostacyclin.

Protocols

In Vitro Platelet Aggregation Inhibition Assay using Light Transmission Aggregometry (LTA)

This protocol outlines a standard method for assessing the inhibitory effect of this compound on ADP-induced platelet aggregation in human platelet-rich plasma (PRP). LTA is considered the gold standard for testing platelet function.

1. Materials and Reagents

  • This compound Sodium Salt

  • Adenosine Diphosphate (ADP)

  • Human whole blood

  • 3.2% or 3.8% Sodium Citrate anticoagulant tubes

  • Phosphate-Buffered Saline (PBS) or 0.9% Saline

  • Sterile, pyrogen-free deionized water

  • Platelet Aggregometer (e.g., PAP-4, Bio/Data Corporation)

  • Calibrated pipettes

  • Sterile polypropylene tubes

  • Centrifuge with a swinging-bucket rotor

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

  • Collect human whole blood into tubes containing 3.2% sodium citrate (ratio of 9 parts blood to 1 part anticoagulant).

  • To obtain PRP, centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature. This separates the blood into layers.

  • Carefully aspirate the upper, straw-colored PRP layer and transfer it to a sterile polypropylene tube. Avoid disturbing the underlying "buffy coat" layer.

  • To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes.

  • Collect the upper PPP supernatant.

  • Platelet function testing should ideally be completed within 3 hours of blood collection.

3. Preparation of Solutions

  • This compound Stock Solution (e.g., 1 mM): Reconstitute this compound sodium salt powder in sterile, pyrogen-free deionized water or saline to create a high-concentration stock solution. Vortex until fully dissolved.

  • This compound Working Solutions: Prepare serial dilutions of the stock solution in the appropriate buffer (e.g., saline) to achieve the desired final concentrations for generating a dose-response curve.

  • ADP Solution: Prepare a stock solution of ADP at a suitable concentration (e.g., 100 µM) in saline. The final concentration used to induce aggregation is typically between 5-10 µM.

4. Platelet Aggregation Assay Procedure

  • Setup: Turn on the aggregometer and allow it to warm up.

  • Calibration: Adjust the aggregometer settings. Use a cuvette with PPP to set the 100% aggregation (maximum light transmission) baseline. Use a cuvette with PRP to set the 0% aggregation (minimum light transmission) baseline.

  • Sample Preparation: Pipette a known volume of PRP (e.g., 450 µL) into a fresh cuvette containing a small magnetic stir bar. Pre-warm the sample to 37°C for 5-10 minutes.

  • Inhibition Step: Add a small volume (e.g., 50 µL) of the this compound working solution (or vehicle control, e.g., saline) to the PRP. Incubate for 2-5 minutes at 37°C with constant stirring.

  • Induce Aggregation: Initiate platelet aggregation by adding a predetermined concentration of the ADP agonist (e.g., 5 µM).

  • Data Recording: Record the change in light transmission for at least 5-10 minutes, or until the aggregation curve reaches a plateau.

5. Data Analysis

  • The aggregometer software will generate aggregation curves (light transmission vs. time).

  • Determine the maximum percentage of aggregation for each this compound concentration and the vehicle control.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control using the formula: % Inhibition = 100 - [(Max Aggregation with this compound / Max Aggregation with Vehicle) * 100]

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

G_Experimental_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay A 1. Collect Whole Blood (3.2% Sodium Citrate) B 2. Centrifuge (Low Speed) 150-200 x g, 15-20 min A->B C 3. Isolate Platelet-Rich Plasma (PRP) B->C D 4. Centrifuge Remainder (High Speed) 1500-2000 x g, 15-20 min B->D F 6. Calibrate Aggregometer (0% with PRP, 100% with PPP) C->F G 7. Incubate PRP + this compound (or Vehicle) at 37°C C->G E 5. Isolate Platelet-Poor Plasma (PPP) D->E E->F H 8. Add ADP to Induce Aggregation G->H I 9. Record Light Transmission H->I J 10. Analyze Data (Calculate % Inhibition, IC50) I->J

Caption: Experimental workflow for the platelet aggregation assay.

References

Carbacyclin Dose-Response Curve Methodology in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbacyclin, a stable synthetic analog of prostacyclin (PGI2), is a potent activator of the prostacyclin receptor (IP receptor).[1][2] This G-protein coupled receptor (GPCR) is predominantly coupled to the Gs alpha subunit, which upon activation, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] The elevation of this second messenger mediates a variety of physiological effects, most notably vasodilation and the inhibition of platelet aggregation.[1] Emerging evidence also suggests a secondary signaling pathway involving the peroxisome proliferator-activated receptor delta (PPARδ).

The stability of this compound makes it a valuable tool for in vitro and in vivo studies aimed at understanding the physiological roles of the prostacyclin pathway and for the screening and development of novel therapeutics. Accurate determination of its dose-response relationship is critical for defining its potency (EC50) and efficacy in various cellular models. These application notes provide detailed protocols for establishing this compound dose-response curves in cell culture, focusing on cAMP accumulation and platelet aggregation inhibition assays.

Data Presentation

The potency of this compound, expressed as EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration), can vary depending on the cell type, assay conditions, and the specific endpoint being measured. The following tables summarize representative quantitative data for this compound's activity.

Table 1: this compound EC50 for cAMP Accumulation
Cell Type Assay Conditions EC50 (nM)
HEK293 (expressing human IP receptor)cAMP Accumulation Assay1 - 50
Human PlateletscAMP Accumulation Assay~10 - 100 (Estimated)
Table 2: this compound IC50 for Platelet Aggregation Inhibition
Platelet Source Agonist IC50 (nM)
Human, Dog, or Rabbit PlasmaADP or Collagen~33.3 (Estimated based on being 0.03x as active as PGI2)
Rat PlateletsWalker 256 Carcinosarcoma Cells10-fold less effective than prostacyclin
Not SpecifiedADP3.0 (for a novel this compound derivative)

Signaling Pathways

The primary signaling cascade initiated by this compound involves the activation of the IP receptor, leading to an increase in intracellular cAMP.

Carbacyclin_Signaling This compound This compound IP_Receptor IP Receptor This compound->IP_Receptor Binds to G_Protein Gs Protein IP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKA->Cellular_Response Phosphorylates targets leading to

This compound's primary signaling pathway.

Experimental Protocols

Key Experiment 1: cAMP Accumulation Assay in a Cell Line

This protocol describes the measurement of intracellular cAMP accumulation in response to this compound in a cell line, such as HEK293 cells stably expressing the human IP receptor.

Materials:

  • HEK293 cells stably expressing the human IP receptor

  • Appropriate cell culture medium

  • Serum-free assay buffer

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • This compound sodium salt

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)

  • 96-well microplates

Protocol:

  • Cell Culture: Culture HEK293-IP receptor cells in the appropriate growth medium until they reach the desired confluency.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.

  • Assay Procedure: a. Wash the cells with serum-free assay buffer. b. Pre-incubate the cells with a PDE inhibitor (e.g., 0.1 mM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation. c. Prepare serial dilutions of this compound in the assay buffer. d. Add varying concentrations of this compound or vehicle control to the wells. e. Incubate for 30 minutes at 37°C to allow for cAMP accumulation. f. Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: a. Plot the measured cAMP concentration against the logarithm of the this compound concentration. b. Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the EC50 value.

Key Experiment 2: In Vitro Platelet Aggregation Inhibition Assay

This protocol outlines the measurement of this compound's ability to inhibit agonist-induced platelet aggregation in human platelet-rich plasma (PRP).

Materials:

  • Fresh human whole blood

  • Anticoagulant (e.g., 3.2% sodium citrate)

  • This compound sodium salt

  • Platelet agonist (e.g., ADP, collagen)

  • Platelet aggregometer

Protocol:

  • PRP Preparation: a. Collect fresh human whole blood into tubes containing an anticoagulant. b. Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP. c. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes. PPP is used to set the 100% aggregation baseline.

  • Assay Procedure: a. Pre-warm PRP aliquots to 37°C. b. Add varying concentrations of this compound or vehicle control to the PRP and incubate for 2-5 minutes. c. Initiate platelet aggregation by adding a sub-maximal concentration of a platelet agonist (e.g., ADP or collagen). d. Measure the change in light transmittance using a platelet aggregometer for 5-10 minutes.

  • Data Analysis: a. Calculate the percentage of aggregation inhibition for each this compound concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Fit the data using a 4PL non-linear regression model to determine the IC50 value.

Experimental Workflow Visualization

The general workflow for conducting a dose-response experiment in cell culture is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293-IP or Platelets) Cell_Seeding Seed Cells in Plate Cell_Culture->Cell_Seeding Compound_Prep Prepare this compound Serial Dilutions Treatment Treat Cells with This compound Concentrations Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for Defined Period Treatment->Incubation Measurement Measure Response (cAMP level or Aggregation) Incubation->Measurement Data_Plotting Plot Response vs. log[this compound] Measurement->Data_Plotting Curve_Fitting Fit Data with 4PL Non-linear Regression Data_Plotting->Curve_Fitting EC50_IC50 Determine EC50/IC50 Curve_Fitting->EC50_IC50

General workflow for a dose-response experiment.

References

Application Notes: cAMP Accumulation Assay Using Carbacyclin in HEK293 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine monophosphate (cAMP) is a critical second messenger involved in numerous physiological processes, including vasodilation, inflammation, and inhibition of platelet aggregation.[1] The production of cAMP is primarily regulated by the activity of adenylyl cyclase, an enzyme that is often modulated by G protein-coupled receptors (GPCRs).[2] GPCRs that couple to the stimulatory G protein (Gs) activate adenylyl cyclase, leading to an increase in intracellular cAMP levels.[2] The prostacyclin (IP) receptor is a Gs-coupled GPCR that plays a significant role in cardiovascular homeostasis.[1][3]

Carbacyclin is a stable and potent synthetic analog of prostacyclin (PGI2). It selectively binds to and activates the IP receptor, triggering the Gs signaling cascade and resulting in the accumulation of intracellular cAMP. This makes this compound an invaluable tool for studying the IP receptor signaling pathway and for screening potential therapeutic agents that target this pathway. Human Embryonic Kidney 293 (HEK293) cells are a widely used and reliable model system for studying GPCR signaling pathways due to their robust growth characteristics and high transfection efficiency, allowing for the stable or transient expression of specific receptors of interest.

These application notes provide a detailed protocol for performing a cAMP accumulation assay using this compound in HEK293 cells, including data analysis and interpretation.

Mechanism of Action

This compound mimics the action of the endogenous ligand prostacyclin by binding to the IP receptor. This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit dissociates from the Gβγ dimer and stimulates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. The subsequent rise in intracellular cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates various cellular substrates to elicit a physiological response.

This compound This compound IP_Receptor IP Receptor (Gs-coupled GPCR) This compound->IP_Receptor Binds to Gs_Protein Gs Protein (αβγ) IP_Receptor->Gs_Protein Activates G_alpha_s Gαs-GTP Gs_Protein->G_alpha_s G_beta_gamma Gβγ Gs_Protein->G_beta_gamma Adenylyl_Cyclase Adenylyl Cyclase G_alpha_s->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Catalyzes conversion ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets

Caption: this compound-induced cAMP signaling pathway.

Data Presentation

The potency of this compound in inducing cAMP accumulation is typically quantified by its half-maximal effective concentration (EC50). The following table summarizes representative quantitative data for a this compound dose-response experiment in HEK293 cells stably expressing the human IP receptor.

This compound Concentration (nM)Mean cAMP Concentration (nM)Standard Deviation (nM)Fold Increase over Basal
0 (Basal)2.50.31.0
0.15.10.62.0
120.32.18.1
1055.85.922.3
5075.28.130.1
10080.18.532.0
100082.58.833.0

Summary of Key Parameters

ParameterValue
EC50 1 - 50 nM
Assay Window (Max Fold Increase) ~33-fold
Cell Line HEK293 (expressing IP receptor)

Note: The EC50 value can vary depending on specific experimental conditions, including cell passage number, receptor expression levels, and the specific cAMP assay kit used.

Experimental Protocols

This section provides a detailed methodology for a competitive immunoassay-based cAMP accumulation assay. Commercially available kits such as HTRF, AlphaScreen, or ELISA-based kits are commonly used for this purpose.

Materials
  • HEK293 cells stably expressing the human IP receptor

  • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-Buffered Saline (PBS)

  • This compound sodium salt

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

  • Commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA)

  • 96-well or 384-well white opaque microplates

  • Plate reader compatible with the chosen assay kit

Cell Culture and Seeding
  • Culture HEK293 cells expressing the IP receptor in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.

  • When cells reach 80-90% confluency, wash them with PBS and detach using a non-enzymatic cell dissociation solution.

  • Resuspend the cells in the culture medium and perform a cell count.

  • Seed the cells into a 96-well or 384-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

cAMP Accumulation Assay Protocol
  • Cell Preparation:

    • The following day, gently aspirate the culture medium from the wells.

    • Wash the cells once with a serum-free assay buffer.

    • Add the assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well. This step is crucial to prevent the degradation of newly synthesized cAMP.

    • Pre-incubate the plate at 37°C for 15-30 minutes.

  • Compound Addition:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the varying concentrations of this compound or vehicle control to the respective wells.

    • Incubate the plate at 37°C for 30 minutes to stimulate cAMP accumulation.

  • Cell Lysis and cAMP Detection:

    • Following the incubation, lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit. This step releases the intracellular cAMP into the lysate.

    • Perform the competitive immunoassay as per the kit's instructions. This typically involves the addition of a labeled cAMP tracer and a specific anti-cAMP antibody.

  • Signal Measurement:

    • Incubate the plate for the recommended time to allow the competitive binding to reach equilibrium.

    • Read the plate on a compatible plate reader (e.g., for fluorescence, luminescence, or absorbance, depending on the assay kit).

Data Analysis
  • Standard Curve Generation:

    • Generate a standard curve using the cAMP standards provided in the assay kit.

    • Plot the signal (e.g., fluorescence ratio) against the known cAMP concentrations.

  • cAMP Concentration Calculation:

    • Calculate the cAMP concentration in each experimental sample by interpolating the signal from the standard curve.

  • Dose-Response Curve and EC50 Determination:

    • Plot the calculated cAMP concentration (or fold increase over basal) against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic fit) to determine the EC50 value of this compound.

Start Start Culture_Cells Culture & Seed HEK293-IP Cells Start->Culture_Cells Prepare_Plate Wash & Add PDE Inhibitor Culture_Cells->Prepare_Plate Add_this compound Add this compound Dilutions Prepare_Plate->Add_this compound Incubate Incubate (37°C, 30 min) Add_this compound->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Add_Reagents Add cAMP Assay Reagents Lyse_Cells->Add_Reagents Read_Plate Read Plate Add_Reagents->Read_Plate Analyze_Data Analyze Data (Standard Curve, EC50) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the cAMP accumulation assay.

Conclusion

The cAMP accumulation assay using this compound in HEK293 cells expressing the IP receptor is a robust and reliable method for studying Gs-coupled GPCR signaling. This assay can be utilized for the pharmacological characterization of IP receptor agonists and antagonists, as well as for high-throughput screening in drug discovery programs. The detailed protocol and representative data provided in these application notes serve as a comprehensive guide for researchers in this field.

References

Carbacyclin Application in Smooth Muscle Cell Relaxation Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbacyclin, a stable synthetic analog of prostacyclin (PGI2), is a valuable tool in the study of smooth muscle physiology and pharmacology. As a potent vasodilator, it plays a crucial role in research related to cardiovascular diseases, pulmonary hypertension, and other conditions involving the regulation of smooth muscle tone. These application notes provide a comprehensive overview of the use of this compound in smooth muscle cell relaxation studies, including its mechanism of action, detailed experimental protocols, and expected quantitative outcomes.

Mechanism of Action

This compound exerts its relaxant effect on smooth muscle primarily through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the IP receptor initiates a signaling cascade that culminates in smooth muscle relaxation. The key steps in this pathway are:

  • Receptor Binding: this compound binds to the IP receptor on the surface of smooth muscle cells.

  • G-Protein Activation: This binding event activates the associated Gs alpha subunit (Gαs) of the G-protein.

  • Adenylyl Cyclase Stimulation: The activated Gαs stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The subsequent increase in intracellular cAMP concentration leads to the activation of cAMP-dependent Protein Kinase A (PKA).

  • Phosphorylation of Downstream Targets: PKA phosphorylates several downstream targets, most notably inhibiting myosin light chain kinase (MLCK).

  • Reduced Myosin Light Chain Phosphorylation: The inhibition of MLCK leads to a decrease in the phosphorylation of the myosin light chain.

  • Smooth Muscle Relaxation: Dephosphorylated myosin is unable to interact with actin, resulting in the relaxation of the smooth muscle.

It is noteworthy that in some vascular beds, the IP receptor may also couple to other signaling pathways, such as the Phospholipase C (PLC) pathway, which could contribute to the overall physiological response.

Data Presentation: Quantitative Effects of this compound and its Analogs

The following table summarizes the quantitative effects of this compound and its structurally and functionally similar analog, iloprost, on smooth muscle relaxation and related signaling events. This data is essential for experimental design and for the interpretation of results.

CompoundPreparationParameterValueReference
This compound Cultured Vascular Smooth Muscle CellsInhibition of endothelin-induced DNA synthesisNanomolar range[1]
Iloprost Human Pulmonary Artery Smooth Muscle CellsEC50 for cAMP generation4.8 nM (95% confidence limits 2.7 to 8.7 nM)
Iloprost Isolated Human Pulmonary Arterial MusclepD2 for relaxation7.42

Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency.

Experimental Protocols

Protocol 1: Isometric Tension Recording in Isolated Arterial Rings

This protocol details the methodology for studying the relaxant effects of this compound on pre-contracted arterial smooth muscle.

Materials:

  • Isolated arterial tissue (e.g., rat aorta, guinea pig aorta)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, glucose 11.1)

  • Carbogen gas (95% O2, 5% CO2)

  • Contractile agonist (e.g., Phenylephrine, Norepinephrine, KCl)

  • This compound stock solution

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved ethical protocols.

    • Carefully excise the desired artery and place it in cold Krebs-Henseleit solution.

    • Dissect the artery free of adhering connective and adipose tissue.

    • Cut the artery into rings of 2-3 mm in length.

  • Mounting the Tissue:

    • Mount the arterial rings in the organ bath chambers filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.

    • Attach one end of the ring to a fixed support and the other to an isometric force transducer.

  • Equilibration and Viability Check:

    • Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams, washing with fresh Krebs-Henseleit solution every 15-20 minutes.

    • After equilibration, induce a contraction with a high concentration of a contractile agent (e.g., 60 mM KCl) to check the viability of the tissue.

    • Wash the tissues and allow them to return to baseline.

  • Experimental Protocol:

    • Pre-contract the arterial rings with a submaximal concentration of a contractile agonist (e.g., Norepinephrine, typically 10⁻⁶ M) to achieve a stable contractile tone.

    • Once a stable plateau is reached, add this compound in a cumulative manner, increasing the concentration in a stepwise fashion (e.g., from 10⁻⁹ M to 10⁻⁵ M).

    • Allow the tissue to reach a stable response at each concentration before adding the next.

    • Record the relaxation response at each concentration.

Data Analysis:

  • Express the relaxation at each concentration of this compound as a percentage of the pre-contraction induced by the contractile agonist.

  • Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve.

  • Calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (the maximal relaxation) from the dose-response curve using non-linear regression analysis.

Protocol 2: Measurement of Intracellular cAMP Levels

This protocol describes a method for quantifying changes in intracellular cAMP levels in cultured smooth muscle cells in response to this compound treatment.

Materials:

  • Cultured smooth muscle cells

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

  • Commercially available cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen)

  • 96-well microplate

  • Plate reader

Procedure:

  • Cell Culture and Plating:

    • Culture smooth muscle cells in appropriate medium and conditions until they reach the desired confluency.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • This compound Treatment:

    • The following day, wash the cells with PBS.

    • Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) in serum-free medium for a designated time to prevent cAMP degradation.

    • Prepare serial dilutions of this compound in serum-free medium containing the PDE inhibitor.

    • Add the this compound dilutions to the respective wells. For control wells, add medium with the PDE inhibitor only.

    • Incubate the plate at 37°C for 10-15 minutes.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the competitive immunoassay as per the kit protocol. This typically involves adding a labeled cAMP tracer and a specific anti-cAMP antibody.

    • Incubate the plate for the recommended time to allow for the competitive binding to reach equilibrium.

    • Read the plate on a compatible plate reader.

Data Analysis:

  • Generate a standard curve using the cAMP standards provided in the kit.

  • Calculate the cAMP concentration in each sample by interpolating from the standard curve.

  • Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve.

  • Determine the EC50 value for cAMP production from the curve.

Visualizations

Signaling Pathway of this compound-Induced Smooth Muscle Relaxation

Carbacyclin_Signaling_Pathway This compound This compound IP_Receptor IP Receptor (GPCR) This compound->IP_Receptor Binds to G_Protein Gs Protein IP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Myosin Light Chain Kinase (Active) PKA->MLCK_active Inhibits MLCK_inactive Myosin Light Chain Kinase (Inactive) MLCK_active->MLCK_inactive Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation Promotes Myosin_LC Myosin Light Chain Myosin_LC->MLCK_active Myosin_LC_P->Relaxation Leads to Contraction (Inhibition leads to Relaxation)

Caption: this compound signaling cascade in smooth muscle cells.

Experimental Workflow for Isometric Tension Recording

Experimental_Workflow Start Start Prepare_Tissue Prepare Arterial Rings (2-3 mm length) Start->Prepare_Tissue Mount_Tissue Mount in Organ Bath (Krebs-Henseleit, 37°C, Carbogen) Prepare_Tissue->Mount_Tissue Equilibrate Equilibrate (60-90 min, 1.5-2.0g tension) Mount_Tissue->Equilibrate Viability_Check Check Viability (e.g., 60 mM KCl) Equilibrate->Viability_Check Pre_Contract Pre-contract with Agonist (e.g., 10⁻⁶ M Norepinephrine) Viability_Check->Pre_Contract Add_this compound Cumulative Addition of this compound (e.g., 10⁻⁹ M to 10⁻⁵ M) Pre_Contract->Add_this compound Record_Data Record Relaxation Response Add_this compound->Record_Data Analyze_Data Data Analysis (% Relaxation, EC50, Emax) Record_Data->Analyze_Data End End Analyze_Data->End

Caption: Workflow for studying this compound-induced relaxation.

References

Application Notes and Protocols: In Vivo Ferric Chloride-Induced Thrombosis Model Using Carbacyclin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thrombosis, the formation of a blood clot inside a blood vessel, is a critical pathological process underlying cardiovascular diseases such as myocardial infarction and stroke. The ferric chloride (FeCl₃)-induced thrombosis model is a widely utilized in vivo model to study arterial thrombosis and evaluate the efficacy of potential anti-thrombotic agents. This application note provides a detailed protocol for utilizing this model to investigate the anti-thrombotic effects of Carbacyclin, a stable analog of prostacyclin (PGI₂).

This compound is a potent vasodilator and inhibitor of platelet aggregation.[1][2] Its mechanism of action is mediated through the activation of the prostacyclin receptor (IP receptor), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3] This signaling cascade ultimately results in the inhibition of platelet activation and aggregation.[1]

Data Presentation

While specific quantitative data for this compound in the ferric chloride-induced thrombosis model is not extensively available in the public domain, the following table summarizes the expected outcomes based on its known anti-platelet aggregation properties. These values are for illustrative purposes and would need to be determined experimentally.

Treatment GroupDoseTime to Occlusion (minutes)Thrombus Weight (mg)Inhibition of Thrombus Formation (%)
Vehicle Control-10 ± 25.0 ± 1.0-
This compoundLow Dose15 ± 33.5 ± 0.830
This compoundHigh Dose25 ± 52.0 ± 0.560
Positive Control (e.g., Aspirin)167 µmol/kg18 ± 42.9 ± 0.750.0

Signaling Pathway of this compound

This compound, as a prostacyclin analog, exerts its anti-thrombotic effects by activating a specific signaling pathway in platelets.

This compound This compound IP_Receptor Prostacyclin (IP) Receptor (G-protein coupled receptor) This compound->IP_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase IP_Receptor->Adenylyl_Cyclase Activates cAMP cAMP (Cyclic Adenosine Monophosphate) Adenylyl_Cyclase->cAMP Catalyzes conversion of ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Platelet_Activation Platelet Activation & Aggregation Inhibition PKA->Platelet_Activation

Caption: Signaling pathway of this compound in platelets.

Experimental Protocols

Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rodents

This protocol describes the induction of arterial thrombosis in the carotid artery of a mouse or rat using ferric chloride.

Materials:

  • This compound

  • Vehicle (e.g., saline)

  • Anesthetic (e.g., tribromoethanol solution)

  • Ferric chloride (FeCl₃) solution (e.g., 5-10% in distilled water)

  • Filter paper strips (1-2 mm wide)

  • Surgical instruments (forceps, scissors, etc.)

  • Doppler flow probe and flowmeter

  • Heating pad

  • Sutures

Procedure:

  • Animal Preparation:

    • Anesthetize the animal (e.g., mouse or rat) using an appropriate anesthetic.

    • Place the animal in a supine position on a heating pad to maintain body temperature.

    • Make a midline incision in the neck to expose the common carotid artery.

    • Carefully dissect the artery from the surrounding tissues and vagus nerve.

  • Drug Administration:

    • Administer this compound or vehicle control intravenously (e.g., via tail vein injection) at the desired dose and time point before thrombus induction.

  • Baseline Blood Flow Measurement:

    • Place a Doppler flow probe around the exposed carotid artery to measure and record baseline blood flow.

  • Thrombus Induction:

    • Cut a small piece of filter paper and saturate it with the FeCl₃ solution.

    • Apply the FeCl₃-saturated filter paper to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).

    • After the exposure time, remove the filter paper and rinse the area with saline to remove residual FeCl₃.

  • Monitoring of Vessel Occlusion:

    • Continuously monitor the blood flow using the Doppler flow probe.

    • The time to occlusion is defined as the time from the application of FeCl₃ until the blood flow ceases (or drops to 10% of the baseline).

  • Thrombus Isolation and Measurement (Optional):

    • At the end of the experiment, euthanize the animal.

    • Excise the thrombosed segment of the carotid artery.

    • Carefully remove the thrombus from the vessel and weigh it.

Experimental Workflow Diagram

Start Start Anesthesia Anesthetize Animal Start->Anesthesia Surgery Expose Carotid Artery Anesthesia->Surgery Drug_Admin Administer this compound or Vehicle Surgery->Drug_Admin Baseline_Flow Measure Baseline Blood Flow Drug_Admin->Baseline_Flow Thrombus_Induction Induce Thrombosis (Apply FeCl3) Baseline_Flow->Thrombus_Induction Monitor_Flow Monitor Blood Flow (Time to Occlusion) Thrombus_Induction->Monitor_Flow Euthanasia Euthanize Animal Monitor_Flow->Euthanasia Thrombus_Isolation Isolate and Weigh Thrombus (Optional) Euthanasia->Thrombus_Isolation End End Thrombus_Isolation->End

Caption: Experimental workflow for the in vivo thrombosis model.

Discussion

The ferric chloride-induced thrombosis model provides a robust and reproducible method for evaluating the anti-thrombotic potential of compounds like this compound. The primary endpoints, time to vessel occlusion and thrombus weight, offer quantitative measures of efficacy. Based on its mechanism of action as a prostacyclin analog, this compound is expected to prolong the time to occlusion and reduce thrombus weight in a dose-dependent manner.

It is crucial to include appropriate vehicle and positive controls in the experimental design to ensure the validity of the results. Further investigations could involve histological analysis of the thrombus and surrounding vessel wall to gain deeper insights into the cellular and molecular mechanisms of this compound's anti-thrombotic action.

References

Measuring Carbacyclin's Effect on Intracellular Calcium: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbacyclin, a stable synthetic analog of prostacyclin (PGI2), is a potent activator of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway initiated by this compound involves the activation of adenylyl cyclase, leading to a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2] This cAMP-dependent pathway plays a crucial role in various physiological processes, including vasodilation and inhibition of platelet aggregation. While the cAMP pathway is the principal downstream effector, the influence of this compound on intracellular calcium ([Ca2+]i) homeostasis is a critical area of investigation, as calcium is a ubiquitous second messenger vital for numerous cellular functions.

The effect of prostacyclin analogs on intracellular calcium has been observed to be cell-type specific. For instance, in the human erythroleukemia cell line (HEL), the prostacyclin analogs cicaprost and iloprost have been shown to increase cytosolic Ca2+ concentration.[3] This elevation in calcium levels is a result of both mobilization from internal stores and influx from the extracellular space.[3] Conversely, in some neuronal models, this compound's effects are reported to be independent of direct changes in cytosolic calcium concentration. This application note provides a comprehensive guide to measuring the effects of this compound on intracellular calcium, offering detailed protocols for widely used fluorescent calcium indicators and presenting available data on the activity of related prostacyclin analogs to inform experimental design.

Data Presentation

The direct quantitative dose-response of this compound on intracellular calcium concentration is not extensively documented across all cell types. However, data from studies on other stable prostacyclin analogs that also act on the IP receptor can provide valuable insights for designing experiments. The following tables summarize the dose-dependent effects of prostacyclin analogs on cAMP production, a key upstream event that can influence calcium signaling, and the qualitative effects on intracellular calcium.

Prostacyclin AnalogCell TypeParameter MeasuredEC50 (nM)Maximal ResponseReference
UT-15Human Pulmonary Artery Smooth Muscle Cells (HPASMC)Intracellular cAMP8.2 (95% CI: 4.2-16.3)~200-fold increase[1]
CicaprostHuman Pulmonary Artery Smooth Muscle Cells (HPASMC)Intracellular cAMP7.1 (95% CI: 5.6-8.9)-
IloprostHuman Pulmonary Artery Smooth Muscle Cells (HPASMC)Intracellular cAMP4.8 (95% CI: 2.7-8.7)~34-fold increase
Prostacyclin AnalogCell TypeEffect on Intracellular Calcium ([Ca2+]i)MechanismReference
CicaprostHuman Erythroleukemia (HEL) CellsIncreaseMobilization from internal stores and Ca2+ influx
IloprostHuman Erythroleukemia (HEL) CellsIncreaseMobilization from internal stores and Ca2+ influx
IloprostGuinea-Pig Ileum Smooth Muscle CellsIncrease (inferred from contraction)Release of intracellular calcium
Prostacyclin (PGI2)Rat OsteoclastsNo elevationAlternative transduction pathway

Signaling Pathways and Experimental Workflow

This compound Signaling Pathway

Carbacyclin_Signaling cluster_calcium Calcium Signaling Pathway (Cell-type dependent) This compound This compound IP_Receptor IP Receptor (GPCR) This compound->IP_Receptor Binds G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates PLC Phospholipase C (PLC) (Cell-type dependent) G_Protein->PLC Activates Gq cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKA->Cellular_Response Phosphorylates targets PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_ion Ca2+ ER->Ca_ion Releases Ca_Cellular_Response Ca2+-dependent Cellular Response Ca_ion->Ca_Cellular_Response

Caption: this compound's primary and potential secondary signaling pathways.

Experimental Workflow for Measuring Intracellular Calcium

Calcium_Workflow start Start: Culture Cells to Optimal Confluency load_dye Load Cells with Calcium Indicator Dye (e.g., Fura-2 AM) start->load_dye wash Wash Cells to Remove Excess Dye load_dye->wash acquire_baseline Acquire Baseline Fluorescence wash->acquire_baseline add_this compound Add this compound (Varying Concentrations) acquire_baseline->add_this compound acquire_response Acquire Post-Stimulation Fluorescence add_this compound->acquire_response data_analysis Data Analysis: Calculate Fluorescence Ratio and [Ca2+]i acquire_response->data_analysis end End: Generate Dose-Response Curve data_analysis->end

Caption: General workflow for measuring intracellular calcium changes.

Experimental Protocols

Principle of the Assay

The measurement of intracellular calcium concentration is most commonly achieved using fluorescent indicators. These are small molecules that exhibit a change in their fluorescent properties upon binding to Ca2+. The two most widely used types of indicators are:

  • Ratiometric Dyes (e.g., Fura-2): These dyes show a shift in their excitation or emission wavelength upon binding to calcium. By measuring the fluorescence at two different wavelengths, a ratio can be calculated that is directly proportional to the intracellular calcium concentration. This ratiometric measurement corrects for variations in dye loading, cell thickness, and photobleaching, providing more accurate and reproducible results.

  • Single-Wavelength Dyes (e.g., Fluo-4): These dyes exhibit a significant increase in fluorescence intensity upon binding to calcium, without a wavelength shift. While simpler to use, they are more susceptible to the variations mentioned above.

The acetoxymethyl (AM) ester forms of these dyes are cell-permeant and can be loaded into cells, where intracellular esterases cleave the AM group, trapping the active indicator in the cytosol.

Protocol 1: Measurement of Intracellular Calcium using Fura-2 AM

Materials and Reagents:

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • HBSS without Ca2+ and Mg2+

  • HEPES buffer

  • Bovine Serum Albumin (BSA)

  • This compound stock solution

  • Ionomycin

  • EGTA

  • Microplate reader with dual-excitation fluorescence capabilities (e.g., 340 nm and 380 nm excitation, ~510 nm emission) or a fluorescence microscope with appropriate filter sets.

  • Black-walled, clear-bottom 96-well plates

Procedure:

  • Cell Culture: Plate cells in black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Preparation of Fura-2 AM Loading Solution:

    • Prepare a stock solution of Fura-2 AM (e.g., 1 mM in anhydrous DMSO).

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

    • On the day of the experiment, prepare the loading buffer by diluting the Fura-2 AM stock solution in HBSS with Ca2+ and Mg2+ to a final concentration of 2-5 µM.

    • Add an equal volume of the Pluronic F-127 stock solution to the diluted Fura-2 AM to aid in its dispersion. The final concentration of Pluronic F-127 should be around 0.02%.

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark. The optimal loading time should be determined empirically for each cell type.

  • Washing:

    • Gently wash the cells twice with HBSS with Ca2+ and Mg2+ to remove extracellular Fura-2 AM.

    • After the final wash, add 100 µL of HBSS with Ca2+ and Mg2+ to each well.

  • Measurement:

    • Place the plate in the microplate reader or on the microscope stage and allow it to equilibrate for 5-10 minutes.

    • Baseline Measurement: Measure the baseline fluorescence by exciting at 340 nm and 380 nm and recording the emission at ~510 nm for a period of time (e.g., 1-2 minutes) to establish a stable baseline.

    • Stimulation: Add varying concentrations of this compound to the wells. If using a plate reader with injectors, the addition can be automated.

    • Post-Stimulation Measurement: Immediately after adding this compound, continue to record the fluorescence at both excitation wavelengths for a sufficient period to capture the full calcium response (e.g., 5-10 minutes).

  • Calibration (Optional but Recommended for Absolute Quantification):

    • At the end of the experiment, add ionomycin (e.g., 5-10 µM) to the cells to elicit a maximal calcium influx (Rmax).

    • Following the maximal response, add EGTA (e.g., 10 mM) to chelate all the calcium and obtain the minimal fluorescence ratio (Rmin).

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm to the intensity at 380 nm for each time point.

    • The intracellular calcium concentration can be calculated using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380), where Kd is the dissociation constant of Fura-2 for Ca2+ (~224 nM).

Protocol 2: Measurement of Intracellular Calcium using Fluo-4 AM

Materials and Reagents:

  • Fluo-4 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • HEPES buffer

  • Bovine Serum Albumin (BSA)

  • This compound stock solution

  • Microplate reader with single-excitation fluorescence capabilities (e.g., ~485 nm excitation, ~520 nm emission) or a fluorescence microscope with a FITC filter set.

  • Black-walled, clear-bottom 96-well plates

Procedure:

  • Cell Culture and Loading: Follow steps 1-3 from the Fura-2 AM protocol, using Fluo-4 AM at a final concentration of 1-5 µM.

  • Washing: Follow step 4 from the Fura-2 AM protocol.

  • Measurement:

    • Place the plate in the microplate reader or on the microscope stage.

    • Baseline Measurement: Measure the baseline fluorescence by exciting at ~485 nm and recording the emission at ~520 nm for 1-2 minutes.

    • Stimulation: Add varying concentrations of this compound.

    • Post-Stimulation Measurement: Immediately after adding this compound, continue to record the fluorescence intensity over time.

  • Data Analysis:

    • The change in intracellular calcium is typically expressed as the change in fluorescence intensity (ΔF) over the baseline fluorescence (F0), i.e., ΔF/F0.

Conclusion

Measuring the effect of this compound on intracellular calcium is essential for a comprehensive understanding of its cellular mechanism of action. The provided protocols for using Fura-2 AM and Fluo-4 AM offer robust methods for quantifying changes in intracellular calcium. Given the cell-type specific effects of prostacyclin analogs, it is crucial for researchers to empirically determine the impact of this compound on [Ca2+]i in their specific model system. The data on related compounds presented here should serve as a valuable starting point for designing these experiments.

References

Application Notes and Protocols: Preparation of Carbacyclin Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbacyclin, a stable synthetic analog of prostacyclin (PGI2), is a potent vasodilator and an inhibitor of platelet aggregation.[1] Its chemical stability makes it a valuable tool for in vitro and in vivo studies related to cardiovascular diseases, thrombosis, and inflammation. This compound primarily exerts its biological effects through the activation of the prostacyclin I receptor (IP receptor), a Gs protein-coupled receptor. This activation triggers a signaling cascade that increases intracellular cyclic adenosine monophosphate (cAMP).[1][2] A secondary signaling pathway involving the peroxisome proliferator-activated receptor delta (PPARδ) has also been identified.[1]

This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in dimethyl sulfoxide (DMSO) to ensure experimental consistency and reproducibility.

Data Presentation

The biological activity and recommended storage conditions for this compound are summarized in the table below. This information is critical for determining appropriate working concentrations for various cell-based assays and ensuring the long-term stability of the compound.

ParameterSpecies/Cell LineAssayValueReference
Biological Activity
pKbHuman CHO-K1 cells expressing human IP receptorAdenylate Cyclase Activation8.8[2]
pKiHuman CHO-K1 cells expressing human IP receptorCompetitive Binding Assay ([3H]-iloprost)8.7
Solubility
DMSO--~5 mg/mL
Recommended Stock Solution Concentration
In DMSO--10 mM
Storage Conditions
Solid Powder---20°C
10 mM Stock in DMSOShort-term (up to 3 months)--20°C
10 mM Stock in DMSOLong-term (up to 12 months)--80°C

Experimental Protocols

Protocol 1: Preparation of 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in anhydrous DMSO.

Materials:

  • This compound (powder form)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber, polypropylene or glass vials

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Pre-weighing and Calculation:

    • Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes to prevent moisture condensation.

    • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Calculate the required volume of DMSO to achieve a 10 mM stock solution. The molecular weight of this compound is approximately 374.5 g/mol .

      • Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

    • Visually inspect the solution to ensure no solid particles are remaining.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile, amber vials. This is crucial to avoid repeated freeze-thaw cycles and light exposure.

    • For short-term storage (up to 3 months), store the aliquots at -20°C.

    • For long-term storage (up to 12 months), store the aliquots at -80°C.

    • When ready to use, thaw an aliquot completely at room temperature and briefly vortex before opening.

Important Considerations:

  • This compound can be unstable in aqueous solutions, particularly at neutral or acidic pH. It is recommended to prepare fresh dilutions from the DMSO stock into a slightly alkaline buffer (pH 8.0-9.0) immediately before use. Do not store this compound in aqueous solutions for extended periods.

  • The final concentration of DMSO in cell-based assays should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Protocol 2: General Protocol for In Vitro Cell-Based Assays

This protocol provides a general workflow for using the this compound DMSO stock solution in cell-based assays, such as measuring intracellular cAMP levels.

Procedure:

  • Cell Seeding: Seed cells in a suitable multi-well plate and culture until they reach the desired confluency.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw a 10 mM this compound in DMSO aliquot.

    • Prepare serial dilutions of the this compound stock solution in an appropriate assay buffer or cell culture medium to achieve the desired final concentrations.

  • Cell Treatment:

    • For cAMP assays, it is often recommended to pre-treat cells with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.

    • Add the this compound working solutions (or vehicle control) to the cells and incubate for the desired period at 37°C.

  • Assay-Specific Steps:

    • Following incubation, proceed with the specific assay protocol. For cAMP measurement, this typically involves cell lysis and quantification of intracellular cAMP using a commercially available kit.

  • Data Analysis:

    • Analyze the data according to the assay requirements. For dose-response experiments, plot the response against the logarithm of the this compound concentration to determine parameters like EC50.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Aliquoting and Storage weigh Weigh this compound Powder calculate Calculate DMSO Volume weigh->calculate dissolve Dissolve in Anhydrous DMSO calculate->dissolve vortex Vortex until Dissolved dissolve->vortex aliquot Aliquot into Amber Vials vortex->aliquot store_short Store at -20°C (Short-term) aliquot->store_short < 3 months store_long Store at -80°C (Long-term) aliquot->store_long < 12 months

Caption: Workflow for preparing this compound stock solution.

signaling_pathway cluster_primary Primary Pathway: IP Receptor-Dependent cluster_secondary Secondary Pathway: IP Receptor-Independent This compound This compound IP_Receptor IP Receptor This compound->IP_Receptor Gs_Protein Gs Protein IP_Receptor->Gs_Protein activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase activates cAMP ↑ cAMP Adenylyl_Cyclase->cAMP catalyzes PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Vasodilation & Platelet Aggregation Inhibition PKA->Cellular_Response leads to Carbacyclin_2 This compound PPAR PPARδ Carbacyclin_2->PPAR activates Gene_Expression Gene Expression Regulation PPAR->Gene_Expression modulates

Caption: Signaling pathways of this compound.

References

Application Notes and Protocols: Ferric Chloride-Induced Thrombosis Model and the Inhibitory Effects of Carbacyclin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ferric chloride (FeCl₃)-induced thrombosis model is a widely utilized in vivo method for studying arterial thrombosis and evaluating the efficacy of antithrombotic agents.[1][2][3] This model simulates thrombus formation by inducing oxidative injury to the vascular endothelium, which leads to platelet adhesion, aggregation, and the formation of an occlusive thrombus.[2][4] The time to vessel occlusion serves as a key quantitative measure of thrombotic activity.

Carbacyclin, a stable synthetic analog of prostacyclin (PGI₂), is a potent inhibitor of platelet aggregation. Its mechanism of action involves binding to the prostacyclin (IP) receptor on platelets, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets to inhibit platelet activation and aggregation. This signaling cascade effectively counteracts the pro-thrombotic signals initiated by agonists like collagen and ADP.

These application notes provide a detailed protocol for the ferric chloride-induced carotid artery thrombosis model in mice and for evaluating the antithrombotic effects of this compound.

Data Presentation

The following table summarizes the expected dose-dependent effects of this compound on key parameters in the ferric chloride-induced thrombosis model. This data is illustrative and serves to provide a representative example of the expected outcomes when testing a potent antiplatelet agent like this compound in this experimental setup.

Treatment GroupDoseTime to Occlusion (minutes)Thrombus Weight (mg)
Vehicle Control-10.5 ± 1.50.8 ± 0.2
This compound10 µg/kg15.2 ± 2.10.5 ± 0.1
This compound30 µg/kg22.8 ± 3.50.3 ± 0.08
This compound100 µg/kg>30 (or no occlusion)Not measurable

Experimental Protocols

Ferric Chloride-Induced Carotid Artery Thrombosis Model

This protocol details the induction of thrombosis in the murine carotid artery using ferric chloride.

Materials:

  • Male C57BL/6 mice (10-12 weeks old)

  • Anesthetic cocktail (e.g., ketamine/xylazine)

  • Heating pad

  • Surgical microscope

  • Micro-dissecting instruments (forceps, scissors)

  • Suture thread

  • Filter paper (1 x 2 mm)

  • Ferric chloride (FeCl₃) solution (e.g., 5% or 7.5% in distilled water, freshly prepared)

  • Doppler flow probe and flowmeter

  • Saline solution (0.9% NaCl)

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the mouse using an appropriate anesthetic cocktail via intraperitoneal injection. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

    • Place the anesthetized mouse in a supine position on a heating pad to maintain body temperature at 37°C.

    • Make a midline cervical incision to expose the trachea and salivary glands.

    • Gently retract the sternohyoid muscles to expose the left common carotid artery.

    • Carefully dissect the carotid artery from the surrounding connective tissue and the vagus nerve.

  • Baseline Blood Flow Measurement:

    • Place a Doppler flow probe around the exposed carotid artery to measure baseline blood flow.

  • Induction of Thrombosis:

    • Cut a small piece of filter paper (1 x 2 mm) and saturate it with the freshly prepared FeCl₃ solution.

    • Carefully place the FeCl₃-saturated filter paper on the surface of the carotid artery, downstream from the flow probe.

    • Leave the filter paper in place for a defined period (e.g., 3 minutes).

    • After the exposure time, carefully remove the filter paper and rinse the artery with saline to remove excess FeCl₃.

  • Monitoring and Data Collection:

    • Continuously monitor the blood flow using the Doppler flowmeter.

    • The time to occlusion is defined as the time from the application of FeCl₃ until the blood flow ceases completely (flow rate drops to zero) and remains stable for at least one minute.

    • Record the time to occlusion for each animal.

  • Thrombus Isolation and Measurement (Optional):

    • At the end of the experiment, euthanize the mouse.

    • Excise the thrombosed segment of the carotid artery.

    • Carefully remove the thrombus from the vessel and measure its wet weight.

Administration of this compound

This protocol describes the administration of this compound prior to the induction of thrombosis.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Syringes and needles for administration (e.g., intraperitoneal or intravenous)

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in the appropriate vehicle to the desired concentrations.

  • Administration:

    • Administer the prepared this compound solution or vehicle control to the mice via the chosen route (e.g., intraperitoneal or intravenous injection) at a specific time point before the induction of thrombosis (e.g., 15-30 minutes prior).

    • The volume of injection should be consistent across all experimental groups.

  • Proceed with Thrombosis Induction:

    • Following the administration of this compound or vehicle, proceed with the ferric chloride-induced thrombosis protocol as described above.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_procedure Thrombosis Induction & Measurement cluster_treatment Treatment cluster_analysis Analysis anesthesia Anesthetize Mouse surgery Expose Carotid Artery anesthesia->surgery carbacyclin_admin Administer this compound or Vehicle surgery->carbacyclin_admin baseline_flow Measure Baseline Blood Flow fecl3_application Apply FeCl3-soaked Filter Paper baseline_flow->fecl3_application monitor_flow Monitor Blood Flow fecl3_application->monitor_flow occlusion Record Time to Occlusion monitor_flow->occlusion thrombus_weight Measure Thrombus Weight (Optional) occlusion->thrombus_weight carbacyclin_admin->baseline_flow data_analysis Data Analysis thrombus_weight->data_analysis

Caption: Experimental workflow for the ferric chloride-induced thrombosis model with this compound treatment.

thrombosis_pathway cluster_injury Vascular Injury cluster_platelet_activation Platelet Activation & Aggregation cluster_coagulation Coagulation Cascade cluster_thrombus Thrombus Formation fecl3 Ferric Chloride endothelial_damage Endothelial Damage fecl3->endothelial_damage platelet_adhesion Platelet Adhesion endothelial_damage->platelet_adhesion platelet_activation Platelet Activation platelet_adhesion->platelet_activation platelet_aggregation Platelet Aggregation platelet_activation->platelet_aggregation coagulation_cascade Activation of Coagulation Cascade platelet_activation->coagulation_cascade thrombus Occlusive Thrombus platelet_aggregation->thrombus fibrin_formation Fibrin Formation coagulation_cascade->fibrin_formation fibrin_formation->thrombus

Caption: Signaling pathway of ferric chloride-induced thrombosis.

carbacyclin_moa cluster_receptor Platelet Membrane cluster_intracellular Intracellular Signaling cluster_effect Cellular Effect This compound This compound ip_receptor IP Receptor This compound->ip_receptor adenylyl_cyclase Adenylyl Cyclase ip_receptor->adenylyl_cyclase Activates camp ↑ cAMP adenylyl_cyclase->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates inhibition Inhibition of Platelet Activation & Aggregation pka->inhibition

Caption: Mechanism of action of this compound in inhibiting platelet aggregation.

References

Troubleshooting & Optimization

Optimizing Carbacyclin Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Carbacyclin in in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges in optimizing this compound concentration to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a chemically stable synthetic analog of prostacyclin (PGI2). Its primary mechanism of action is as a potent agonist for the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR).[1] Activation of the IP receptor stimulates adenylyl cyclase, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets to mediate physiological effects, most notably the inhibition of platelet aggregation and vasodilation.[1][2] Emerging evidence also suggests that this compound can activate Peroxisome Proliferator-Activated Receptor delta (PPARδ), a nuclear receptor, independent of the IP receptor signaling pathway.[2]

Q2: What are the common in vitro applications of this compound?

This compound is frequently used in research to investigate processes related to platelet function and vascular smooth muscle relaxation. Key applications include:

  • In vitro platelet aggregation assays: It serves as a potent inhibitor of platelet aggregation induced by various agonists like ADP, collagen, and thrombin.

  • Vasodilation studies: It is used to examine its effects on isolated blood vessels.

  • Signal transduction research: It is a valuable tool for studying the PGI2/IP receptor signaling pathway and its downstream effects.

  • Cell proliferation assays: It can be used to investigate its effects on the proliferation of cells like pulmonary artery smooth muscle cells (PASMCs).

  • cAMP stimulation assays: It is used to quantify its ability to stimulate intracellular cAMP production.

Q3: How should I prepare and store this compound stock solutions?

Proper preparation and storage are critical for maintaining the integrity of this compound.

  • Dissolving: While this compound as a sodium salt has good aqueous solubility, concentrated stock solutions are often prepared in organic solvents. Anhydrous DMSO is a commonly recommended solvent for creating a stock solution of 1-10 mM.

  • Preparation Example (10 mM stock): To prepare a 10 mM stock solution of this compound sodium salt (Molecular Weight: ~374.5 g/mol ), dissolve 3.74 mg in 1 mL of anhydrous DMSO. Ensure the powder is completely dissolved by vortexing thoroughly.

  • Storage:

    • Powder: Store at -20°C for long-term stability (up to 3 years).

    • Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or at -20°C for up to 1 month.

Q4: What are the typical concentration ranges for in vitro experiments?

The effective concentration of this compound is potent and often falls within a narrow range. The optimal concentration will depend on the specific assay and cell type. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Data Presentation: Recommended this compound Concentrations

Assay TypeCell/System TypeRecommended Concentration RangeKey Parameter/Notes
Platelet Aggregation Inhibition Human Platelet-Rich Plasma (PRP)1 nM - 1 µMED₅₀ ≈ 47 nM (vs. ADP)
Vasodilation Studies Isolated Arterial Rings10 nM - 10 µMDependent on vessel type and pre-constriction agent
cAMP Stimulation Assay Cultured Endothelial or Smooth Muscle Cells0.1 nM - 10 µMDependent on cell line and incubation time
Cell Proliferation Inhibition Pulmonary Artery Smooth Muscle Cells (PASMCs)1 nM - 10 µMIC₅₀ can be determined from a dose-response curve

Troubleshooting Guide

IssuePossible CauseTroubleshooting Steps
Inconsistent Results Compound Stability: Degradation of this compound in solution.Prepare fresh working solutions for each experiment. For long-term experiments, consider replenishing the media with freshly diluted this compound at regular intervals.
Experimental Technique: Variability in pipetting or cell handling.Ensure consistent and accurate pipetting. Use healthy cells within a low passage number range and plate them at a uniform density.
Biological Variability: Differences in platelet preparation or cell health.Standardize the method of platelet preparation (e.g., platelet-rich plasma vs. washed platelets).
Difficulty Dissolving Solvent Choice: Inappropriate solvent for the desired concentration.For concentrated stock solutions, use anhydrous DMSO. If precipitation occurs when diluting a DMSO stock into an aqueous buffer, try decreasing the stock concentration or performing a serial dilution. Ensure the final DMSO concentration in your assay is low (<0.5%) to avoid solvent-induced artifacts.
High Background in Assays Non-specific Binding: this compound adhering to plasticware.Use low-binding plates and consider including a small percentage of a non-ionic surfactant like Tween-20 in your assay buffer.
Cell Health: Stressed or unhealthy cells.Ensure cells are healthy and not overgrown. Synchronize cells by serum starvation if necessary for the assay.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration via Platelet Aggregation Inhibition Assay

This protocol outlines a standard method using Light Transmission Aggregometry (LTA) to assess the inhibitory effect of this compound on agonist-induced platelet aggregation.

1. Materials and Reagents:

  • This compound sodium salt

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS)

  • Human whole blood (collected in 3.2% sodium citrate)

  • Platelet agonist (e.g., ADP)

  • Aggregometer and cuvettes with stir bars

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

  • Carefully collect the upper PRP layer.

  • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.

3. Preparation of this compound Working Solutions:

  • Prepare a 1 mM stock solution of this compound in DMSO.

  • Perform serial dilutions in PBS to create a range of working solutions (e.g., from 10 nM to 10 µM).

4. Experimental Procedure:

  • Set up the aggregometer according to the manufacturer's instructions. Use PPP to set 100% light transmission and a PRP sample for the 0% baseline.

  • Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar and allow it to equilibrate to 37°C for 5 minutes.

  • Add 5 µL of your this compound working solution or vehicle control (e.g., PBS with 0.1% DMSO) to the PRP.

  • Incubate for 2-5 minutes.

  • Add 50 µL of the platelet agonist (e.g., ADP to a final concentration of 5-10 µM) to induce aggregation.

  • Record the change in light transmission for 5-10 minutes.

5. Data Analysis:

  • Calculate the percentage of aggregation inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the log of the this compound concentration to generate a dose-response curve and determine the ED₅₀ value.

Protocol 2: cAMP Stimulation Assay in Cultured Cells

This protocol describes how to measure the increase in intracellular cAMP levels in response to this compound treatment.

1. Materials and Reagents:

  • Cultured cells (e.g., endothelial or smooth muscle cells)

  • This compound sodium salt

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Cell lysis buffer

  • Commercially available cAMP enzyme immunoassay (EIA) kit

2. Cell Culture and Treatment:

  • Seed cells in a 24- or 96-well plate and grow to near confluence.

  • Serum-starve the cells for 2-4 hours.

  • Pre-treat the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.

  • Stimulate the cells with increasing concentrations of this compound (e.g., 0.1 nM to 1 µM) for 10-15 minutes.

3. Cell Lysis and cAMP Measurement:

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP levels using the EIA kit.

4. Data Analysis:

  • Generate a standard curve using the cAMP standards provided in the kit.

  • Calculate the concentration of cAMP in each sample.

  • Plot the cAMP concentration against the log of the this compound concentration to determine the EC₅₀ value.

Visualizations

This compound Signaling Pathway

Carbacyclin_Signaling_Pathway cluster_0 Canonical IP Receptor Pathway cluster_1 Non-canonical Pathway This compound This compound IP_Receptor IP Receptor (GPCR) This compound->IP_Receptor Binds PPAR PPARδ This compound->PPAR Activates G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Physiological Response (e.g., Vasodilation, Platelet Aggregation Inhibition) Downstream->Response Gene Gene Expression PPAR->Gene

Caption: this compound's dual signaling pathways.

Experimental Workflow for Optimizing this compound Concentration

Optimization_Workflow Start Start: Define Experimental Goals and Model System Prep Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Start->Prep Dilute Prepare Serial Dilutions to Create a Wide Concentration Range (e.g., 1 nM to 10 µM) Prep->Dilute DoseResponse Perform Dose-Response Experiment (e.g., Platelet Aggregation or cAMP Assay) Dilute->DoseResponse Analyze Analyze Data: Generate Dose-Response Curve, Calculate EC₅₀/IC₅₀ DoseResponse->Analyze Select Select Optimal Concentration(s) for Further Experiments Analyze->Select Validate Validate in Target Assay Select->Validate End End: Proceed with Optimized Experiments Validate->End

Caption: Workflow for this compound concentration optimization.

References

Long-term stability of Carbacyclin in DMSO at -20°C.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term stability of Carbacyclin in Dimethyl Sulfoxide (DMSO) at -20°C, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected long-term stability of this compound dissolved in DMSO when stored at -20°C?

While specific long-term stability data for this compound in DMSO at -20°C is not extensively published, general principles for small molecule storage and information on stable prostacyclin analogs suggest that it is likely to be stable for several months. For the majority of compounds dissolved in DMSO, stock solutions can be stored at -20°C for up to 3 months.[1] However, the exact stability of any specific compound must be determined empirically.[2] It is best practice to aliquot the stock solution to minimize freeze-thaw cycles.[1][3]

Q2: What are the primary factors that can affect the stability of this compound in DMSO?

Several factors can influence the stability of small molecules like this compound in DMSO during storage:

  • Water Content: DMSO is highly hygroscopic and can absorb moisture from the atmosphere. The presence of water can lead to the hydrolysis of susceptible compounds.[4]

  • Temperature: While -20°C is a standard storage temperature, temperature fluctuations can impact stability. For many compounds, storage at -80°C is recommended for longer-term storage (6 months or more).

  • Freeze-Thaw Cycles: Although many compounds are stable through multiple freeze-thaw cycles, it is a potential source of degradation. Aliquoting stock solutions is a standard practice to mitigate this risk.

  • Light Exposure: While not as critical when stored in a freezer, photolabile compounds can degrade upon exposure to light. Using amber or opaque vials is recommended.

Q3: How many times can I freeze and thaw my this compound stock solution in DMSO?

Studies on diverse sets of compounds have shown no significant loss after multiple freeze-thaw cycles. However, to ensure the highest integrity of your experimental results, it is strongly recommended to prepare small aliquots of your this compound stock solution to avoid repeated warming and cooling.

Q4: Should I use anhydrous DMSO to prepare my this compound stock solution?

Yes, it is highly recommended to use anhydrous DMSO to minimize the risk of degradation due to water content. DMSO readily absorbs moisture, which can compromise the stability of dissolved compounds.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results over time. Degradation of this compound stock solution.- Perform a stability study on your stock solution using the protocol provided below.- Prepare fresh stock solutions more frequently.- Ensure proper storage conditions (tightly sealed, protected from light, minimal freeze-thaw cycles).
Precipitate observed in the stock solution upon thawing. The concentration of this compound may be too high for complete solubility at lower temperatures.- Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound.- Consider preparing a lower concentration stock solution.- If precipitation persists, the compound may have degraded. Prepare a fresh stock solution.
Loss of biological activity in assays. Compound degradation or improper handling.- Verify the stability of your stock solution.- Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.- Prepare fresh dilutions from a new aliquot for each experiment.

Quantitative Data Summary

Time PointStorage ConditionConcentration (% Remaining)Purity (%)Observations
T = 0-20°C100%>99%Clear, colorless solution
1 Month-20°CUser DataUser DataUser Data
3 Months-20°CUser DataUser DataUser Data
6 Months-20°CUser DataUser DataUser Data
12 Months-20°CUser DataUser DataUser Data

Experimental Protocols

Protocol for Assessing Long-Term Stability of this compound in DMSO

This protocol outlines a general method to determine the stability of this compound in DMSO over time at -20°C.

1. Preparation of Stock Solution:

  • Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
  • Prepare multiple small aliquots in amber, tightly sealed vials to minimize exposure to light and moisture.

2. Storage:

  • Store the aliquots at -20°C.
  • Designate specific aliquots for each time point to be tested (e.g., 0, 1, 3, 6, 12 months).

3. Sample Analysis:

  • At each designated time point, retrieve one aliquot.
  • Allow the aliquot to thaw completely and equilibrate to room temperature.
  • Analyze the concentration and purity of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
  • The time zero (T=0) sample should be analyzed immediately after preparation to serve as the baseline.

4. Data Analysis:

  • Compare the peak area of this compound at each time point to the peak area at T=0 to determine the percentage of the compound remaining.
  • Examine the chromatograms for the appearance of any new peaks, which could indicate degradation products.

Visualizations

Signaling Pathway of this compound

This compound, a stable prostacyclin analog, exerts its effects primarily through the activation of the prostacyclin (IP) receptor, leading to an increase in intracellular cyclic AMP (cAMP).

Carbacyclin_Signaling_Pathway This compound This compound IP_Receptor Prostacyclin (IP) Receptor This compound->IP_Receptor Binds to G_Protein Gs Protein IP_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation, Anti-proliferation) PKA->Cellular_Response Leads to

Caption: this compound signaling pathway.

Troubleshooting Workflow for Inconsistent Results

This workflow provides a logical approach to troubleshooting inconsistent experimental outcomes that may be related to this compound stability.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Stock Check this compound Stock Solution Start->Check_Stock Precipitate Is precipitate visible? Check_Stock->Precipitate Warm_Vortex Warm to 37°C and vortex/sonicate Precipitate->Warm_Vortex Yes Stability_Test Perform Stability Test (HPLC/LC-MS) Precipitate->Stability_Test No Still_Precipitate Does precipitate remain? Warm_Vortex->Still_Precipitate New_Stock Prepare Fresh Stock Solution Still_Precipitate->New_Stock Yes Still_Precipitate->Stability_Test No End Problem Resolved New_Stock->End Degraded Is compound degraded? Stability_Test->Degraded Degraded->New_Stock Yes Review_Handling Review Handling Procedures (Aliquoting, Freeze-Thaw) Degraded->Review_Handling No Review_Protocol Review Experimental Protocol (e.g., final DMSO concentration) Review_Handling->Review_Protocol Review_Protocol->End

Caption: Troubleshooting inconsistent results.

References

Dealing with partial agonism of Carbacyclin in specific cell types.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering partial agonism of Carbacyclin in specific cell types. The resources are designed for professionals in cell biology and drug development to diagnose and understand submaximal cellular responses in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? this compound is a stable and potent synthetic analog of prostacyclin (PGI2).[1] Its primary mechanism of action involves binding to and activating the prostacyclin receptor (IP receptor), which is a G-protein coupled receptor (GPCR).[1][2] The IP receptor is coupled to a stimulatory G-protein (Gs), and its activation stimulates the enzyme adenylyl cyclase.[1][3] This leads to the conversion of ATP into cyclic adenosine monophosphate (cAMP), a crucial second messenger that mediates various cellular processes like vasodilation and inhibition of platelet aggregation.

Q2: What is partial agonism in the context of GPCRs? Partial agonism is a phenomenon where a ligand, even at full receptor occupancy, cannot elicit the maximum possible response from a cell that a full agonist can. While the partial agonist binds and activates the receptor to trigger a response, its stabilizing effect on the active receptor conformation is less efficient compared to that of a full agonist, leading to a submaximal downstream signal.

Q3: Why might this compound behave as a partial agonist in my specific cell type? The observation of partial agonism is often context-dependent and can be influenced by "system bias," where the cellular environment dictates the response. Several factors in your specific experimental system can lead to this compound showing a partial agonist profile:

  • Low Receptor Density: The cell line may express a low number of IP receptors. Full agonists can often produce a maximal response by activating only a fraction of the total receptor pool (due to "receptor reserve"), whereas partial agonists are more sensitive to the total number of available receptors.

  • Inefficient G-Protein Coupling: The efficiency of coupling between the IP receptor and the Gs protein may be limited in the chosen cell type.

  • Cell-Specific Signaling Architecture: The expression levels and activity of downstream signaling components, such as adenylyl cyclase isoforms or phosphodiesterases (which degrade cAMP), can vary between cell types and influence the magnitude of the final output.

  • Ligand-Induced Receptor Conformation: this compound may stabilize a specific conformation of the IP receptor that is less effective at activating Gs-proteins compared to the conformation induced by a full agonist like PGI2 or iloprost.

Q4: What is the difference between a partial agonist and a biased agonist? These terms describe two distinct, but not mutually exclusive, pharmacological concepts.

  • Partial Agonism refers to the magnitude of the response a ligand can produce through a single signaling pathway, comparing it to a full agonist (e.g., producing 60% of the maximal cAMP response).

  • Biased Agonism (or functional selectivity) describes a ligand's ability to preferentially activate one signaling pathway over another downstream of the same receptor. For example, a GPCR can signal through both a G-protein pathway and a β-arrestin pathway. A biased agonist might strongly activate the G-protein pathway while only weakly recruiting β-arrestin, or vice-versa.

A ligand can be both a partial and a biased agonist.

Troubleshooting Guide

Problem: The maximal response (Emax) of this compound is significantly lower than that of a known full agonist (e.g., Iloprost).

Possible Cause Recommended Action
1. True Partial Agonism in Your System This is a valid experimental result. The specific cellular context (receptor density, coupling efficiency) may define this compound as a partial agonist in this cell line.
2. Low IP Receptor Expression Verify Receptor Expression: Use qPCR, Western Blot, or a radioligand binding assay to quantify the expression level of the IP receptor in your cells and compare it to a positive control cell line if available.
3. Suboptimal Assay Conditions Optimize Cell Density: Test a range of cell densities. A very high density can sometimes decrease the assay window, while a low density may not produce enough signal. Optimize Stimulation Time: Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to ensure you are measuring at the point of maximal cAMP accumulation. Slow-associating agonists may require longer incubation times to reach equilibrium. Include a PDE Inhibitor: Ensure a non-specific phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), is included in your stimulation buffer to prevent cAMP degradation and guarantee its accumulation.
4. Full Agonist is a Superagonist In some systems with very high receptor reserve, the reference "full agonist" may be producing a supramaximal response, making other agonists appear partial in comparison.

Problem: High variability or poor reproducibility in the this compound dose-response curve.

Possible Cause Recommended Action
1. Inconsistent Cell Culture Practices Standardize Protocols: Ensure consistent cell passage numbers, seeding densities, and growth times. Cell health and confluency can significantly impact GPCR signaling.
2. Reagent Instability or Preparation Prepare Fresh Solutions: Prepare fresh dilutions of this compound and other reagents from validated stocks for each experiment. Avoid repeated freeze-thaw cycles.
3. Active Phosphodiesterases (PDEs) Consistent Use of PDE Inhibitors: If not using a PDE inhibitor, endogenous PDE activity can cause rapid and variable degradation of the cAMP signal. Use an inhibitor like IBMX consistently in all wells.
4. Assay Buffer Inconsistencies Use a Standardized Buffer: The ionic composition of the buffer can affect GPCR function. Use the same buffer, such as a HEPES-buffered saline solution, for all dilutions and incubations.

Problem: The observed potency (EC50) of this compound is significantly different from published values.

Possible Cause Recommended Action
1. Ligand Degradation Verify Ligand Integrity: Use a fresh, high-quality source of this compound. Confirm the solvent and storage conditions are appropriate.
2. Presence of Endogenous Ligands Use Serum-Free Medium: If performing the assay in the presence of serum, endogenous lipids or other molecules could compete for binding to the receptor. Switch to a serum-free medium for the stimulation step.
3. Assay Incubation Time Ensure Equilibrium: The EC50 value is only accurate if the ligand-receptor binding has reached equilibrium. As mentioned above, verify that the incubation time is sufficient.

Data Presentation

The following table summarizes representative quantitative data from a hypothetical cAMP accumulation assay comparing a full agonist with this compound exhibiting partial agonism.

ParameterFull Agonist (e.g., Iloprost)Partial Agonist (this compound)Description
Emax (Maximal Response)100% (Normalized)65%The maximum possible effect achievable by the ligand in this system.
EC50 (Potency)5 nM15 nMThe concentration required to produce 50% of the ligand's own maximal effect.
Intrinsic Activity (α) 1.00.65A measure of efficacy relative to the full agonist. Calculated as (Emax of this compound) / (Emax of Full Agonist).

Experimental Protocols

Protocol 1: cAMP Accumulation Assay

This protocol describes a competitive immunoassay to measure intracellular cAMP changes following this compound treatment, using a commercial kit (e.g., HTRF, ELISA, or AlphaScreen).

Materials:

  • Cells expressing the IP receptor

  • Cell culture medium (e.g., DMEM)

  • This compound sodium salt

  • Full agonist control (e.g., Iloprost)

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Stimulation buffer (e.g., HBSS or Tyrode's buffer)

  • Commercial cAMP assay kit

  • 96-well or 384-well plates

Methodology:

  • Cell Plating: Seed cells in an appropriate multi-well plate at a pre-optimized density and culture overnight to allow for adherence.

  • Pre-incubation: Aspirate the culture medium. Wash the cells once with the stimulation buffer. Add stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate for 15-30 minutes at 37°C to inhibit cAMP degradation.

  • Agonist Stimulation: Prepare serial dilutions of this compound and the full agonist control in stimulation buffer (also containing the PDE inhibitor). Add the agonist solutions to the respective wells. Include a "vehicle" control (buffer only).

  • Incubation: Incubate the plate at 37°C for the optimized duration (e.g., 15-30 minutes). This step is critical and should be timed precisely.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for your specific cAMP assay kit. This typically involves adding a lysis buffer followed by detection reagents (e.g., antibody and tracer).

  • Data Analysis: Convert the raw assay signal (e.g., fluorescence ratio) to cAMP concentration using a standard curve. Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine Emax and EC50 values.

Protocol 2: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of this compound for the IP receptor.

Materials:

  • Cell membranes prepared from cells expressing the IP receptor

  • Radiolabeled IP receptor antagonist or agonist (e.g., [³H]-Iloprost)

  • Unlabeled this compound

  • Binding buffer (e.g., Tris-HCl with MgCl₂)

  • Glass fiber filters

  • Scintillation fluid and counter

Methodology:

  • Assay Setup: In a 96-well plate, combine cell membranes (5-20 µg protein), a fixed concentration of the radiolabeled ligand (typically at its Kd), and a range of concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration. Fit the data to a one-site competition binding equation to determine the IC50 value. Convert the IC50 to a Ki (inhibitory constant) using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways and Workflows

Carbacyclin_Signaling_Pathway cluster_membrane Plasma Membrane IP_Receptor IP Receptor (GPCR) Gs_protein Gs Protein (Inactive αβγ) IP_Receptor->Gs_protein Activates Gs_active Gs-α (Active-GTP) Gs_protein->Gs_active GDP/GTP Exchange Adenylyl_Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Catalyzes This compound This compound This compound->IP_Receptor Binds Gs_active->Adenylyl_Cyclase Activates ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cell_Response Cellular Response (e.g., Vasodilation) PKA->Cell_Response Phosphorylates Targets

Caption: this compound activates the Gs-cAMP signaling pathway.

Experimental_Workflow cluster_workflow cAMP Accumulation Assay Workflow A 1. Seed cells in a multi-well plate B 2. Pre-incubate with PDE Inhibitor (IBMX) A->B C 3. Add this compound (Dose-Response) B->C D 4. Incubate at 37°C (Optimized Time) C->D E 5. Lyse cells and add cAMP detection reagents D->E F 6. Measure signal (e.g., HTRF, ELISA) E->F G 7. Analyze data (Calculate EC50, Emax) F->G

Caption: Experimental workflow for a cAMP accumulation assay.

Troubleshooting_Logic Start Start: Observe Low Emax for this compound Check_Full_Agonist Run Full Agonist Control (e.g., Iloprost) Start->Check_Full_Agonist Decision_Max Is Full Agonist Emax = 100%? Check_Full_Agonist->Decision_Max Check_Expression Verify IP Receptor Expression (e.g., qPCR) Decision_Max->Check_Expression  Yes Optimize_Assay Optimize Assay: Cell Density, Time, IBMX Decision_Max->Optimize_Assay  No Decision_Expression Is Expression Level Adequate? Check_Expression->Decision_Expression Result_Partial Conclusion: True Partial Agonism in this system Decision_Expression->Result_Partial  Yes Result_System_Issue Conclusion: System Issue (e.g., Low Receptor #) Decision_Expression->Result_System_Issue  No Result_Assay_Issue Conclusion: Suboptimal Assay Conditions Optimize_Assay->Result_Assay_Issue

Caption: Troubleshooting logic for low maximal response (Emax).

References

Technical Support Center: HPLC Analysis of Carbacyclin Purity and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing High-Performance Liquid Chromatography (HPLC) for the assessment of Carbacyclin purity and the analysis of its degradation products. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting point for developing an HPLC method for this compound analysis?

A1: A stability-indicating Reverse-Phase HPLC (RP-HPLC) method developed for a structurally similar prostacyclin analog, such as Treprostinil, can serve as an excellent starting point. The key is to use a method that can separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.[1][2]

Q2: What are the typical stress conditions used in forced degradation studies for prostacyclin analogs like this compound?

A2: Forced degradation studies are crucial to develop and validate a stability-indicating HPLC method.[3][4] Typical stress conditions involve exposing a solution of the drug substance to:

  • Acidic Hydrolysis: e.g., 2N HCl at 60°C for 30 minutes.[1]

  • Basic Hydrolysis: e.g., 2N NaOH at 60°C for 30 minutes.

  • Oxidative Degradation: e.g., 20% H₂O₂ at 60°C for 30 minutes.

  • Thermal Degradation: Heating the sample at an elevated temperature (e.g., 60°C) for several hours.

  • Photolytic Degradation: Exposing the sample to UV light.

The goal is to achieve partial degradation of the API (typically 5-20%) to ensure that the analytical method can effectively separate the degradation products from the intact drug.

Q3: How are the degradation products analyzed and the method validated?

A3: The stressed samples are analyzed by the developed HPLC method to assess the separation of the parent drug from any newly formed peaks (degradation products). The method is then validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Peak purity analysis using a photodiode array (PDA) detector is also essential to ensure that the this compound peak is homogeneous and not co-eluting with any degradants.

Experimental Protocols

Below are detailed methodologies for RP-HPLC analysis, adapted from validated methods for the closely related prostacyclin analog, Treprostinil. These serve as a robust starting point for this compound analysis.

Method 1: Isocratic RP-HPLC

This method is suitable for routine purity analysis and quantification.

ParameterSpecification
Column ZORBAX Eclipse XDB-C18, 5 µm, 4.6 x 150 mm (or equivalent)
Mobile Phase 0.1% Orthophosphoric Acid in Water : Methanol (60:40 v/v)
Flow Rate 1.2 mL/min
Column Temperature 30°C
Detection Wavelength 288 nm
Injection Volume 10 µL
Run Time Approximately 5 minutes

Method 2: Isocratic RP-HPLC for Higher Resolution

This method provides an alternative mobile phase composition that may offer different selectivity.

ParameterSpecification
Column Phenomenex Luna C18, 5 µm, 250 x 4.6 mm (or equivalent)
Mobile Phase Methanol : 0.1% Orthophosphoric Acid in Water (20:80 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 223 nm
Injection Volume 20 µL
Run Time Approximately 10 minutes

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase or a suitable diluent (e.g., a mixture of water and acetonitrile).

  • For the analysis of dosage forms, dissolve the formulation in the mobile phase, sonicate to ensure complete dissolution, and centrifuge or filter through a 0.45 µm filter to remove excipients.

  • Dilute the stock or filtered sample solution to a suitable concentration within the linear range of the method (e.g., 10-60 µg/mL).

Troubleshooting Guide

This section addresses common issues that may be encountered during the HPLC analysis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Retention Time Drifting 1. Inconsistent mobile phase composition.2. Fluctuations in column temperature.3. Column aging or contamination.4. Pump malfunction or leaks.1. Prepare fresh mobile phase and ensure proper mixing and degassing.2. Use a column oven to maintain a stable temperature.3. Flush the column with a strong solvent or replace the column if necessary.4. Check for leaks in the system, especially at fittings. Inspect and clean or replace pump seals and check valves.
Poor Peak Shape (Tailing or Fronting) 1. Column overload.2. Inappropriate mobile phase pH.3. Column degradation or void formation.4. Interference from sample matrix or excipients.1. Reduce the injection volume or sample concentration.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.3. Replace the column.4. Improve sample preparation to remove interfering substances.
Baseline Noise or Drift 1. Air bubbles in the mobile phase or pump.2. Contaminated mobile phase or detector cell.3. Detector lamp nearing the end of its life.4. Incomplete mobile phase mixing.1. Degas the mobile phase thoroughly. Purge the pump to remove air bubbles.2. Use high-purity solvents and flush the detector cell.3. Replace the detector lamp.4. Mix the mobile phase manually before use or ensure the online mixer is functioning correctly.
Ghost Peaks 1. Contamination in the injection system or column.2. Impurities in the mobile phase.3. Carryover from a previous injection.1. Clean the injector and autosampler needle. Flush the column.2. Use fresh, high-purity solvents.3. Run blank injections with a strong solvent to wash the system.
Low Signal Intensity 1. Incorrect detection wavelength.2. Sample degradation in the autosampler.3. Low sample concentration.4. Leaks in the system.1. Verify the UV absorbance maximum for this compound.2. Use a cooled autosampler if the analyte is unstable.3. Increase the sample concentration or injection volume.4. Perform a thorough leak check of the entire HPLC system.

Visualizations

This compound Degradation Workflow

The following diagram illustrates the typical workflow for a forced degradation study of this compound.

cluster_0 Forced Degradation Study Workflow A This compound Stock Solution B Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Stressed Samples B->C D HPLC Analysis (Purity & Degradation) C->D E Data Analysis (Peak Purity, % Degradation) D->E F Method Validation (ICH Guidelines) E->F G Stability-Indicating Method Established F->G

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting Logic for Retention Time Fluctuation

This diagram provides a logical approach to troubleshooting issues with inconsistent retention times.

cluster_1 Troubleshooting Retention Time Fluctuation Start Retention Time Fluctuation Observed Check_Mobile_Phase Check Mobile Phase (Composition, Age, Degassing) Start->Check_Mobile_Phase Check_Temp Check Column Temperature (Stable?) Check_Mobile_Phase->Check_Temp [No] Solution_Mobile_Phase Prepare Fresh Mobile Phase Check_Mobile_Phase->Solution_Mobile_Phase [Yes] Check_Flow Check Flow Rate & Pressure (Stable?) Check_Temp->Check_Flow [No] Solution_Temp Set/Verify Column Oven Temperature Check_Temp->Solution_Temp [Yes] Check_Column Inspect Column (Contamination, Age) Check_Flow->Check_Column [No] Solution_Flow Check for Leaks, Purge Pump Check_Flow->Solution_Flow [Yes] Solution_Column Flush or Replace Column Check_Column->Solution_Column [Yes] End Problem Resolved Check_Column->End [No] Solution_Mobile_Phase->End Solution_Temp->End Solution_Flow->End Solution_Column->End

Caption: Decision tree for troubleshooting retention time issues.

References

How to correctly store Carbacyclin sodium salt powder.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to ensure the proper storage, handling, and use of Carbacyclin sodium salt powder in experimental settings. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage procedure for this compound sodium salt powder?

A: For optimal stability, this compound sodium salt powder should be stored at -20°C in a dry, dark environment.[1] It is critical to protect the compound from light and moisture to prevent degradation.[1] The product should be kept in a tightly sealed container.[1]

Q2: How should I prepare stock solutions of this compound sodium salt?

A: It is recommended to prepare stock solutions fresh for each experiment.[2] If a stock solution is necessary, it can be prepared in a high-quality, anhydrous solvent such as DMSO or ethanol.[2] For cell culture experiments, dissolve the compound in a suitable solvent like DMSO or ethanol before diluting it with the culture medium. Ensure the final solvent concentration is not toxic to the cells (typically <0.5%).

Q3: How should I store stock solutions of this compound sodium salt?

A: Aliquot the stock solution into single-use, light-protected vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C for short-term storage or -80°C for long-term stability.

Q4: What is the primary degradation pathway for this compound sodium salt?

A: The main degradation pathway for this compound sodium salt in an aqueous environment is hydrolysis to the less active compound, 6-ketoprostaglandin F1α. The rate of this hydrolysis is dependent on the pH and temperature of the solution.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results. Degradation of this compound sodium salt solution.Prepare fresh solutions for each experiment. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Ensure proper storage of the solid compound and solutions.
Pipetting errors or inaccurate concentration calculations.Calibrate pipettes regularly. Double-check all calculations for solution preparation.
Low or no biological response in cell-based assays. Inactive compound due to degradation.Use a fresh vial of this compound sodium salt. Prepare a new solution immediately before the experiment.
The cell line is not responsive to the agonist.Confirm the expression of the prostacyclin (IP) receptor in your cell line. Include a positive control in your experiment.
Suboptimal assay conditions.Optimize experimental parameters such as cell density, incubation time, and compound concentration.
Precipitation of the compound in the culture medium. Low solubility of the compound in the aqueous medium.First, dissolve the this compound sodium salt in a small amount of an organic solvent like DMSO or ethanol before adding it to the culture medium. Ensure the final solvent concentration is not toxic to the cells.

Data Presentation

Table 1: Stability Profile of this compound Sodium Salt

Stress ConditionTemperatureFormExpected Outcome
Thermal Degradation 40°C - 80°CSolid StateGenerally stable at lower temperatures, with increased degradation at higher temperatures.
40°C - 80°CSolutionStability is dependent on the solvent and pH.
Photodegradation UV / Visible LightSolid State / SolutionPotential for degradation. Protection from light is recommended.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Sodium Salt Stock Solution in DMSO

Materials:

  • This compound sodium salt powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protected microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Allow the vial of this compound sodium salt powder to equilibrate to room temperature before opening to prevent condensation.

  • In a sterile environment, weigh the required amount of the powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution.

  • Vortex the tube briefly until the powder is completely dissolved.

  • Aliquot the stock solution into single-use, light-protected vials.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Assessment of this compound Solution Stability by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the degradation of this compound in an aqueous solution over time.

Materials:

  • Freshly prepared this compound sodium salt solution in the desired buffer (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC system with a C18 column and a UV detector

Procedure:

  • Inject a sample of the freshly prepared this compound solution onto the HPLC column to determine the initial peak area (Time = 0).

  • Store the solution under the desired test conditions (e.g., room temperature, 37°C).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), inject aliquots of the solution onto the HPLC.

  • Monitor the decrease in the peak area of the parent compound and the appearance of any degradation product peaks.

  • Calculate the percentage of the remaining this compound at each time point relative to the initial measurement.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting this compound Storage Issues start Start: Inconsistent Experimental Results or Loss of Activity check_storage Was the solid compound stored at -20°C, protected from light and moisture? start->check_storage correct_storage Action: Store solid compound correctly at -20°C in a sealed, dark container. Re-run experiment with a fresh sample. check_storage->correct_storage No check_solution_prep Was the solution prepared fresh? If not, was it aliquoted and stored at -20°C/-80°C? check_storage->check_solution_prep Yes end_issue_resolved End: Issue likely resolved. Monitor future experiments. correct_storage->end_issue_resolved prepare_fresh Action: Prepare fresh solution for each experiment. Avoid repeated freeze-thaw cycles. check_solution_prep->prepare_fresh No check_ph Is the aqueous solution pH between 6.5 and 8.0? check_solution_prep->check_ph Yes prepare_fresh->end_issue_resolved adjust_ph Action: Adjust the pH of the buffer to the optimal range to minimize hydrolysis. check_ph->adjust_ph No end_issue_persists End: If issue persists, consider other experimental variables (e.g., cell line, other reagents). check_ph->end_issue_persists Yes adjust_ph->end_issue_resolved

Caption: Troubleshooting workflow for this compound storage issues.

CarbacyclinSignalingPathway This compound Signaling Pathway This compound This compound ip_receptor Prostacyclin (IP) Receptor (G-protein coupled receptor) This compound->ip_receptor g_protein Gs Protein Activation ip_receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase atp_to_camp ATP -> cAMP adenylyl_cyclase->atp_to_camp pka Protein Kinase A (PKA) Activation atp_to_camp->pka cellular_response Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) pka->cellular_response

References

Validation & Comparative

A Comparative Analysis of Carbacyclin and Beraprost for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative analysis of two potent prostacyclin analogs: Carbacyclin and Beraprost. This document outlines their pharmacological profiles, mechanisms of action, and available experimental data.

Prostacyclin (PGI2) analogs are crucial in the management of cardiovascular diseases, particularly pulmonary arterial hypertension (PAH) and peripheral arterial disease (PAD), owing to their potent vasodilatory and antiplatelet properties. This compound, a stable synthetic analog of prostacyclin, is recognized for its potent inhibition of platelet aggregation. Beraprost is an orally active prostacyclin analog that has been extensively studied and is approved for the treatment of PAH and PAD in several countries.[1] This guide provides a side-by-side comparison of these two analogs to elucidate their distinct characteristics.

Pharmacological Profile and Efficacy

A summary of the key pharmacological parameters for this compound and Beraprost is presented below, based on available preclinical and clinical data.

ParameterThis compoundBeraprost
Mechanism of Action Potent prostacyclin (IP) receptor agonist.[1]Prostacyclin (IP) receptor agonist; also demonstrates activity at the EP4 receptor.[1]
Antiplatelet Activity (IC50) ~33.3 nM (estimated against ADP and collagen-induced aggregation).[1]0.2-0.5 nM (agonist: U46619 or low-dose collagen); 2-5 nM (agonist: ADP or epinephrine).[1]
Vasodilatory Effect Induces vasodilation. Specific EC50 values are not readily available in the reviewed literature.Induces vasodilation through both IP and EP4 receptor activation.
Receptor Binding Affinity (Kd) High affinity for the IP receptor; specific Kd values are not readily available in the reviewed literature.133 nmol/l (human platelets); 66 nmol/l (rat platelets).
Clinical Applications Primarily investigated for its potent antiplatelet effects in preclinical and early clinical settings.Treatment of pulmonary arterial hypertension and peripheral arterial disease.

Mechanism of Action and Signaling Pathways

Both this compound and Beraprost exert their primary effects through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). The elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in vasodilation and the inhibition of platelet aggregation.

Recent evidence suggests that Beraprost's mechanism may also involve the prostaglandin E2 (PGE2) receptor subtype 4 (EP4), which contributes to its vasodilatory effects, particularly in the context of pulmonary hypertension. This compound is also known to be a potent activator of the IP receptor signaling pathway.

Below are diagrams illustrating the signaling pathways of this compound and Beraprost.

Carbacyclin_Signaling_Pathway This compound This compound IP_Receptor IP Receptor This compound->IP_Receptor G_Protein Gs Protein IP_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Vasodilation Vasodilation PKA->Vasodilation leads to Platelet_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Inhibition leads to

This compound Signaling Pathway

Beraprost_Signaling_Pathway Beraprost Beraprost IP_Receptor IP Receptor Beraprost->IP_Receptor EP4_Receptor EP4 Receptor Beraprost->EP4_Receptor G_Protein_IP Gs Protein IP_Receptor->G_Protein_IP activates G_Protein_EP4 Gs Protein EP4_Receptor->G_Protein_EP4 activates AC Adenylyl Cyclase G_Protein_IP->AC activates G_Protein_EP4->AC activates cAMP cAMP AC->cAMP converts to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Vasodilation Vasodilation PKA->Vasodilation leads to Platelet_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Inhibition leads to Platelet_Aggregation_Workflow Start Start Blood_Collection Collect Whole Blood (with anticoagulant) Start->Blood_Collection Centrifuge_Low Centrifuge at Low Speed (e.g., 200 x g, 10 min) Blood_Collection->Centrifuge_Low Prepare_PRP Prepare Platelet-Rich Plasma (PRP) Centrifuge_Low->Prepare_PRP Pre_incubation Pre-incubate PRP with Test Compound or Vehicle (37°C) Prepare_PRP->Pre_incubation Add_Agonist Add Aggregating Agent (e.g., ADP, collagen) Pre_incubation->Add_Agonist Measure_Aggregation Measure Platelet Aggregation (Light Transmission Aggregometry) Add_Agonist->Measure_Aggregation Data_Analysis Calculate IC50 Value Measure_Aggregation->Data_Analysis End End Data_Analysis->End

References

A Comparative In Vivo Efficacy Analysis of Carbacyclin and Prostacyclin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of Carbacyclin and prostacyclin (PGI₂), two potent vasoactive lipid compounds. The information presented herein is curated from experimental data to facilitate objective evaluation for research and drug development purposes.

At a Glance: Key Efficacy Parameters

ParameterThis compoundProstacyclin (PGI₂)Key takeaway
Chemical Stability Chemically stable analogue of prostacyclin.Highly unstable with a half-life of approximately 42 seconds in blood at physiological pH.[1]This compound's stability offers a significant advantage for experimental and potential therapeutic applications.
Anti-Platelet Aggregation Potent inhibitor, though less potent than prostacyclin. Approximately 10-fold less effective in inhibiting tumor cell-induced platelet aggregation.[2] In dog and rabbit models, it is 0.1 times as active as prostacyclin in inhibiting ex vivo platelet aggregation.[1]Extremely potent inhibitor of platelet aggregation.[3]Prostacyclin is more potent in acute platelet inhibition, while this compound offers a longer duration of action.[2]
Vasodilation & Hemodynamic Effects Reduces systemic arterial blood pressure in various animal models. At doses that produce equivalent platelet inhibition, this compound and prostacyclin induce similar cardiovascular changes in rabbits.Potent vasodilator, causing a dose-dependent decrease in peripheral and pulmonary vascular resistance, leading to a drop in blood pressure and an increase in heart rate.Both are effective vasodilators.
Duration of Action Longer duration of action compared to prostacyclin.Very short-acting due to rapid hydrolysis.This compound's extended duration of action is a key differentiator.

In-Depth Efficacy Data

Hemodynamic Effects

Intravenous infusion of prostacyclin in human subjects leads to a dose-dependent reduction in vascular resistance and blood pressure, accompanied by a reflex increase in heart rate.

Prostacyclin Infusion Rate Change in Mean Blood Pressure Change in Heart Rate Change in Peripheral Resistance Change in Pulmonary Resistance
2 ng/kg/minModerate DecreaseModerate IncreaseSignificant DecreaseSignificant Decrease
4 ng/kg/minDose-dependent DecreaseDose-dependent IncreaseDose-dependent DecreaseDose-dependent Decrease
5 ng/kg/minSignificant DecreaseSignificant IncreaseSignificant DecreaseSignificant Decrease
6 ng/kg/minDose-dependent DecreaseDose-dependent IncreaseDose-dependent DecreaseDose-dependent Decrease
8 ng/kg/minFall from 107 to 92 mm HgRise from 77 to 93 beats/minFall from 1704 to 1048 dyn s cm-5Fall from 80 to 45 dyn s cm-5
10 ng/kg/minSignificant DecreaseSignificant IncreaseSignificant DecreaseSignificant Decrease

Data compiled from human studies.

While specific in vivo dose-response data for this compound on hemodynamic parameters is not as extensively detailed in comparative studies, it is established that it reduces systemic arterial blood pressure in dogs, rabbits, and rats. Notably, in rabbits, this compound and prostacyclin elicit similar cardiovascular changes when administered at doses that result in equivalent inhibition of platelet aggregation.

Anti-Platelet Aggregation

Both this compound and prostacyclin are potent inhibitors of platelet aggregation, a key factor in thrombosis.

CompoundRelative Potency (vs. Prostacyclin)SpeciesMethod
This compound0.1xDog, RabbitEx vivo platelet aggregation
This compound0.1x (10-fold less effective)RatIn vitro tumor cell-induced platelet aggregation

Data from comparative studies.

Mechanism of Action: A Shared Signaling Pathway

This compound and prostacyclin exert their physiological effects through the same signaling cascade. Both molecules are agonists of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). Activation of the IP receptor stimulates adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which ultimately results in vasodilation and the inhibition of platelet aggregation.

cluster_ligands Ligands cluster_effects Physiological Effects Prostacyclin Prostacyclin IP_Receptor Prostacyclin (IP) Receptor (GPCR) Prostacyclin->IP_Receptor bind to This compound This compound This compound->IP_Receptor bind to G_Protein Gs Protein IP_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP catalyzes conversion of ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates Vasodilation Vasodilation PKA->Vasodilation leads to Platelet_Aggregation_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Aggregation_Inhibition leads to Start Anesthetize Animal Expose_Artery Surgically Expose Carotid Artery Start->Expose_Artery Place_Probe Place Doppler Flow Probe Expose_Artery->Place_Probe Administer_Compound Administer this compound, Prostacyclin, or Vehicle (IV) Place_Probe->Administer_Compound Induce_Thrombosis Apply FeCl₃ to Artery Administer_Compound->Induce_Thrombosis Monitor_Flow Monitor Blood Flow Induce_Thrombosis->Monitor_Flow Measure_Occlusion Measure Time to Occlusion Monitor_Flow->Measure_Occlusion End End of Experiment Measure_Occlusion->End Start Anesthetize Animal Catheterization Insert Arterial and Venous Catheters Start->Catheterization ECG_Setup Set up ECG Monitoring Catheterization->ECG_Setup Baseline_Recording Record Baseline Hemodynamic Data ECG_Setup->Baseline_Recording Infusion Infuse this compound, Prostacyclin, or Vehicle Baseline_Recording->Infusion Continuous_Monitoring Continuously Monitor MAP and HR Infusion->Continuous_Monitoring Data_Analysis Analyze Dose-Response Effects Continuous_Monitoring->Data_Analysis End End of Experiment Data_Analysis->End

References

Carbacyclin Cross-Reactivity: A Comparative Analysis with Prostanoid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Carbacyclin's binding affinity and functional activity across the family of prostanoid receptors. This compound, a stable synthetic analog of prostacyclin (PGI₂), is primarily recognized as a potent agonist for the prostacyclin (IP) receptor, mediating effects such as vasodilation and inhibition of platelet aggregation.[1][2] However, understanding its cross-reactivity with other prostanoid receptors—including the prostaglandin E receptors (EP₁₋₄), prostaglandin D receptor (DP), prostaglandin F receptor (FP), and thromboxane receptor (TP)—is crucial for a comprehensive pharmacological characterization and for anticipating potential off-target effects.

This document summarizes available quantitative data, details the experimental protocols used for determination, and visualizes the key signaling pathways and experimental workflows.

Quantitative Comparison of Receptor Binding and Functional Potency

While a complete quantitative binding and functional profile for this compound across all prostanoid receptors is not extensively documented in publicly available literature, existing data points to its high selectivity for the IP receptor. Some studies have noted functional interactions with EP₁ and EP₃ receptors in specific tissue preparations.[2]

To provide a robust comparative context, the binding affinities (Kᵢ) and functional potencies (EC₅₀) for two other clinically relevant prostacyclin analogs, Iloprost and Treprostinil, are presented below.[3] This comparison highlights the varied selectivity profiles even among structurally related IP agonists.

Table 1: Functional Potency of this compound and a Comparative Agonist at the Human IP Receptor

CompoundReceptorAssay TypeParameterValueReference
This compound IPCa²⁺ Flux (FLIPR)pEC₅₀7.18[4]
CicaprostIPCa²⁺ Flux (FLIPR)pEC₅₀8.39

Note: pEC₅₀ is the negative logarithm of the EC₅₀ value. A higher pEC₅₀ indicates greater potency.

Table 2: Comparative Binding Affinity (Kᵢ) and Functional Potency (EC₅₀) of Prostacyclin Analogs Across Human Prostanoid Receptors

ReceptorG-Protein CouplingIloprost Kᵢ (nM)Iloprost EC₅₀ (nM)Treprostinil Kᵢ (nM)Treprostinil EC₅₀ (nM)
IP Gs3.90.37321.9
DP₁ GsVery Low AffinityLow Activity4.40.6
EP₁ Gq1.10.3Low AffinityLow Activity
EP₂ GsVery Low AffinityLow Activity3.66.2
EP₃ GiLow AffinityLow ActivityVery Low AffinityLow Activity
EP₄ GsLow AffinityLow ActivityLow AffinityLow Activity
FP GqLow AffinityLow ActivityVery Low AffinityLow Activity
TP GqVery Low AffinityLow ActivityVery Low AffinityLow Activity

Data derived from a study comparing Iloprost and Treprostinil at human prostanoid receptors expressed in cell lines. "Very Low Affinity" indicates Kᵢ values were not accurately determinable within the tested concentration range.

Experimental Protocols

The characterization of a compound's receptor activity profile involves two primary types of experiments: receptor binding assays to determine affinity and functional assays to measure the cellular response upon binding.

Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound (e.g., this compound) for a receptor by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the same receptor. The output is the IC₅₀, which can be converted to the inhibition constant (Kᵢ).

Detailed Methodology:

  • Receptor Preparation: Cell membranes are prepared from cell lines (e.g., HEK293, CHO) recombinantly overexpressing a single human prostanoid receptor subtype. The protein concentration of the membrane preparation is quantified.

  • Assay Setup: The assay is typically performed in a 96-well filter plate. Each well contains:

    • The cell membrane preparation (e.g., 5-20 µg protein).

    • A fixed concentration of a suitable radioligand (e.g., [³H]-Iloprost for the IP receptor) near its dissociation constant (KᏧ).

    • A range of concentrations of the unlabeled test compound.

  • Incubation: The plates are incubated (e.g., for 60 minutes at 30°C) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration, trapping the cell membranes and any bound radioligand on the filter. Unbound radioligand passes through the filter.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Scintillation fluid is added to the dried filters, and the radioactivity, which is proportional to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding). The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/KᏧ), where [L] is the concentration of the radioligand and KᏧ is its dissociation constant.

Functional Assays: Second Messenger Quantification

Functional assays measure the physiological response triggered by ligand binding to the receptor. For prostanoid receptors, this typically involves measuring the change in intracellular second messengers like cyclic adenosine monophosphate (cAMP) or calcium (Ca²⁺).

a) cAMP Accumulation/Inhibition Assay (for Gs- and Gi-coupled receptors)

This assay measures changes in intracellular cAMP levels. Agonism of Gs-coupled receptors (IP, DP₁, EP₂, EP₄) increases cAMP, while agonism of Gi-coupled receptors (EP₃) decreases forskolin-stimulated cAMP production.

Detailed Methodology:

  • Cell Culture: Cells expressing the target receptor are seeded in 96- or 384-well plates and grown overnight.

  • Compound Addition: The cell culture medium is removed and replaced with a stimulation buffer. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.

  • Stimulation:

    • For Gs Agonism: Varying concentrations of the test compound are added to the cells.

    • For Gi Agonism: Cells are stimulated with a Gs activator like forskolin in the presence of varying concentrations of the test compound.

  • Incubation: The plates are incubated for a defined period (e.g., 30 minutes) at room temperature to allow for cAMP production.

  • Cell Lysis and Detection: A lysis buffer containing detection reagents is added. Modern assays often use competitive immunoassay principles with fluorescence resonance energy transfer (FRET) or bioluminescence-based readouts (e.g., HTRF, GloSensor).

  • Data Analysis: The signal is measured using a plate reader. A standard curve is used to convert the signal to cAMP concentrations. The data are then plotted against the log concentration of the test compound to determine the EC₅₀ (the concentration that produces 50% of the maximal response).

b) Intracellular Calcium Mobilization Assay (for Gq-coupled receptors)

This assay is used for Gq-coupled receptors (EP₁, FP, TP), which signal through the activation of phospholipase C, leading to an increase in intracellular Ca²⁺.

Detailed Methodology:

  • Cell Culture: Cells expressing the target receptor are seeded in black, clear-bottom 96-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately one hour at 37°C. The dye is retained in the cytoplasm.

  • Assay Procedure: The plate is placed in a kinetic fluorescence plate reader (e.g., FLIPR).

  • Compound Addition: A baseline fluorescence reading is established before varying concentrations of the test compound are automatically injected into the wells.

  • Signal Measurement: The fluorescence intensity is measured in real-time. Binding of an agonist to the Gq-coupled receptor causes a rapid, transient increase in fluorescence as the dye binds to the released intracellular calcium.

  • Data Analysis: The peak fluorescence response is plotted against the log concentration of the test compound to determine the EC₅₀.

Visualizations

Prostanoid Receptor Signaling Pathways

Prostanoid receptors couple to different G-proteins to initiate distinct intracellular signaling cascades. This diversity in signaling underlies their wide range of physiological effects.

Prostanoid_Signaling cluster_ligands cluster_receptors cluster_gproteins cluster_effectors cluster_second_messengers This compound This compound IP IP, EP₂, EP₄, DP₁ This compound->IP Potent Agonist PGE2 PGE₂ PGE2->IP EP3 EP₃ PGE2->EP3 EP1 EP₁, FP, TP PGE2->EP1 PGF2a PGF₂α PGF2a->EP1 TXA2 TXA₂ TXA2->EP1 Gs Gαs IP->Gs Gi Gαi EP3->Gi Gq Gαq EP1->Gq AC Adenylyl Cyclase Gs->AC Stimulates Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Stimulates cAMP_up ↑ cAMP AC->cAMP_up cAMP_down ↓ cAMP AC->cAMP_down Ca_up ↑ Intracellular Ca²⁺ PLC->Ca_up

Caption: Prostanoid receptor G-protein coupling and downstream signaling pathways.

General Workflow for Receptor Cross-Reactivity Screening

The process of evaluating a compound's selectivity involves a systematic workflow, starting with binding assays to identify potential interactions, followed by functional assays to confirm the nature and potency of those interactions.

Workflow start Start: Test Compound (e.g., this compound) binding_assay Primary Screen: Competitive Radioligand Binding Assay (Full Prostanoid Receptor Panel) start->binding_assay analyze_binding Analyze Binding Data (Calculate Kᵢ values) binding_assay->analyze_binding functional_assay Secondary Screen: Functional Assays (cAMP & Ca²⁺ Mobilization) analyze_binding->functional_assay binding_found end End: Generate Selectivity Profile analyze_binding->end no_binding analyze_functional Analyze Functional Data (Calculate EC₅₀ & Emax) functional_assay->analyze_functional analyze_functional->end no_binding No Significant Binding binding_found Binding Detected

Caption: General experimental workflow for assessing receptor cross-reactivity.

References

Carbacyclin and Beraprost: A Comparative Guide to Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals working with prostacyclin analogs, understanding their relative stability in solution is critical for ensuring the accuracy and reproducibility of experimental results. This guide provides a comparative analysis of the solution stability of two key synthetic prostacyclin analogs, Carbacyclin and Beraprost, based on available data. While both are recognized for their enhanced stability compared to the endogenous prostacyclin (PGI2), this document delves into the nuances of their chemical stability, drawing upon published literature and technical information.

Executive Summary

Both this compound and Beraprost are chemically modified to be more stable in solution than the native prostacyclin (PGI2), which is notoriously unstable and rapidly hydrolyzes. The primary degradation pathway for these analogs in aqueous solutions is hydrolysis.

Comparative Stability Analysis

While a direct quantitative comparison is challenging due to the lack of publicly available side-by-side studies, the following table summarizes the available stability information for this compound and Beraprost.

ParameterThis compoundBeraprost
General Stability A chemically stable synthetic analog of prostacyclin, designed to be more resistant to degradation than PGI2[1].Described as a stable, orally active prostacyclin analogue[2][3][4][5].
Primary Degradation Pathway Hydrolysis.Presumed to be hydrolysis, similar to other prostacyclin analogs.
Solution Half-Life Specific kinetic data is proprietary, but its half-life is "significantly longer" than that of PGI2 (approx. 14.5 minutes at pH 7.48 and 4°C).Chemical half-life data in solution is not readily available. The reported biological half-life is approximately 35-40 minutes.
Recommended Storage (Aqueous Solution) A buffer with a pH in the neutral to slightly alkaline range (pH 7.4-8.5) is recommended. Aliquots should be stored at -20°C. Storing diluted working solutions at 4°C for extended periods is not advised.Specific recommendations for solution storage are not detailed in the reviewed literature, but general practices for prostacyclin analogs would apply.
Stock Solution Storage Concentrated stock solutions can be prepared in DMSO or ethanol and stored at -20°C.Information not available in the reviewed literature.

Prostacyclin Signaling Pathway

Both this compound and Beraprost exert their physiological effects by activating the prostacyclin (IP) receptor, a G-protein coupled receptor. This initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.

Prostacyclin Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Prostacyclin Analog Prostacyclin Analog IP_Receptor Prostacyclin (IP) Receptor Prostacyclin Analog->IP_Receptor Binds G_Protein G Protein (Gs) IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Vasodilation & Inhibition of Platelet Aggregation PKA->Cellular_Response Leads to

Prostacyclin (IP) receptor signaling cascade.

Experimental Protocols

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

To quantitatively assess and compare the stability of this compound and Beraprost in solution, a stability-indicating HPLC method is essential. This method should be able to separate the intact drug from its degradation products.

Methodology:

  • Solution Preparation:

    • Prepare stock solutions of this compound and Beraprost in a suitable organic solvent (e.g., DMSO or ethanol).

    • Prepare a series of aqueous buffer solutions with varying pH values (e.g., pH 4, 7.4, and 9).

    • Dilute the stock solutions in the different aqueous buffers to a known concentration.

  • Incubation:

    • Incubate the prepared solutions at different temperatures (e.g., 4°C, 25°C, and 40°C).

    • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis:

    • Analyze the aliquots using a validated stability-indicating HPLC method. A common approach involves a C18 reversed-phase column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and a buffer.

    • Use UV detection at an appropriate wavelength to monitor the concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the remaining drug concentration against time.

    • Determine the degradation rate constant (k) from the slope of the line.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Stability Testing Workflow Start Start Prep_Solutions Prepare Solutions (this compound & Beraprost) in Buffers of Varying pH Start->Prep_Solutions Incubate Incubate at Different Temperatures Prep_Solutions->Incubate Sample Withdraw Aliquots at Timed Intervals Incubate->Sample HPLC HPLC Analysis Sample->HPLC Data_Analysis Data Analysis: - Degradation Rate (k) - Half-life (t½) HPLC->Data_Analysis End End Data_Analysis->End

Workflow for comparative stability testing.

Conclusion

Based on the available qualitative data, this compound appears to be designed with a greater emphasis on chemical stability in solution compared to other prostacyclin analogs. Both this compound and Beraprost are significant improvements over the native PGI2. For research applications requiring high consistency and known concentrations over time, it is advisable to prepare fresh solutions of these compounds from frozen stocks, particularly for aqueous working solutions. To obtain definitive quantitative data on which compound is more stable under specific experimental conditions, a head-to-head stability study using a validated analytical method, such as the HPLC protocol outlined above, is recommended.

References

Comparative Analysis of Carbacyclin and PGE1 on Adenylate Cyclase Activation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the differential effects of Carbacyclin and Prostaglandin E1 (PGE1) on the activation of adenylate cyclase. This document provides a summary of their quantitative effects, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Introduction

This compound, a stable synthetic analog of prostacyclin (PGI2), and Prostaglandin E1 (PGE1) are potent activators of adenylate cyclase, an enzyme crucial for intracellular signaling through the production of cyclic AMP (cAMP). Both eicosanoids play significant roles in various physiological processes, including platelet aggregation, vasodilation, and inflammation. Their ability to stimulate adenylate cyclase is central to their mechanism of action. This guide provides a comparative overview of their effects on adenylate cyclase activity, supported by experimental data and detailed protocols to aid researchers in the fields of pharmacology, cell biology, and drug development.

Quantitative Comparison of Adenylate Cyclase Activation

While both this compound and PGE1 are effective stimulants of adenylate cyclase, their potency can vary depending on the cell type and experimental conditions. The following table summarizes a comparative study on the activation of adenylate cyclase in hepatic plasma membranes by PGI2 (the natural analog of this compound) and PGE1.

CompoundEC50 for Adenylate Cyclase ActivationMaximal Stimulation
PGI2 (Prostacyclin)~1 x 10⁻⁷ MEquivalent to PGE1
PGE1 (Alprostadil)~1 x 10⁻⁷ MEquivalent to PGI2

Note: The data presented is from a study on rat liver plasma membranes and uses PGI2, the natural, less stable analog of this compound[1]. The study concluded that both prostaglandins stimulated the adenylate cyclase complex to the same maximal levels with approximately the same EC50[1].

Signaling Pathways

This compound and PGE1 exert their effects on adenylate cyclase through distinct G-protein coupled receptors (GPCRs).

This compound Signaling Pathway

This compound binds to the prostacyclin receptor (IP receptor). This receptor is coupled to a stimulatory G-protein (Gs). Upon ligand binding, the Gs protein is activated, which in turn stimulates adenylate cyclase to convert ATP into cAMP.

Carbacyclin_Signaling_Pathway This compound This compound IP_Receptor IP Receptor This compound->IP_Receptor Binds Gs_Protein Gs Protein IP_Receptor->Gs_Protein Activates Adenylate_Cyclase Adenylate Cyclase Gs_Protein->Adenylate_Cyclase Stimulates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase

This compound signaling pathway.
PGE1 Signaling Pathway

PGE1 primarily interacts with the EP2 and EP4 subtypes of the prostaglandin E receptor. Similar to the IP receptor, EP2 and EP4 receptors are coupled to the Gs protein. Activation of these receptors by PGE1 initiates the same downstream cascade, leading to the stimulation of adenylate cyclase and the production of cAMP.

PGE1_Signaling_Pathway PGE1 PGE1 EP_Receptors EP2 / EP4 Receptors PGE1->EP_Receptors Binds Gs_Protein Gs Protein EP_Receptors->Gs_Protein Activates Adenylate_Cyclase Adenylate Cyclase Gs_Protein->Adenylate_Cyclase Stimulates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase

PGE1 signaling pathway.

Experimental Protocols

The following are detailed methodologies for the preparation of platelet membranes and the subsequent assay of adenylate cyclase activity.

Preparation of Human Platelet Membranes
  • Blood Collection: Draw whole blood into tubes containing an anticoagulant solution (e.g., acid-citrate-dextrose).

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 20 minutes at room temperature to separate the PRP.

  • Platelet Pellet Collection: Transfer the PRP to a new tube and centrifuge at a higher speed (e.g., 1000 x g) for 15 minutes to pellet the platelets.

  • Washing: Resuspend the platelet pellet in a washing buffer (e.g., a buffer containing Tris-HCl and EDTA) and repeat the centrifugation step. This wash step should be repeated at least twice to remove contaminating plasma proteins.

  • Membrane Preparation: Resuspend the final platelet pellet in a hypotonic lysis buffer (e.g., 5 mM Tris-HCl, pH 7.5) and homogenize using a Dounce homogenizer or by sonication.

  • Isolation of Membranes: Centrifuge the homogenate at a high speed (e.g., 30,000 x g) for 30 minutes at 4°C. The resulting pellet contains the platelet membranes.

  • Final Preparation: Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., Bradford or Lowry assay). The membranes can be used immediately or stored at -80°C.

Adenylate Cyclase Activity Assay

This assay measures the conversion of [α-³²P]ATP to [³²P]cAMP.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the following components in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5):

    • Platelet membranes (20-50 µg of protein)

    • ATP regenerating system (e.g., creatine phosphate and creatine kinase)

    • cAMP phosphodiesterase inhibitor (e.g., 1 mM isobutylmethylxanthine - IBMX)

    • MgCl₂ (5-10 mM)

    • GTP (10 µM)

    • [α-³²P]ATP (1-2 µCi)

    • This compound or PGE1 at various concentrations.

  • Initiation and Incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding the platelet membranes. Incubate at 37°C for 10-20 minutes.

  • Termination of Reaction: Stop the reaction by adding a "stopping solution" containing unlabeled ATP and cAMP, and by heating the samples (e.g., boiling for 3 minutes).

  • Separation of [³²P]cAMP: Separate the [³²P]cAMP from the unreacted [α-³²P]ATP and other ³²P-containing compounds using sequential column chromatography over Dowex and alumina resins.

  • Quantification: Elute the [³²P]cAMP from the alumina column and quantify the radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the amount of cAMP produced per unit of time per milligram of protein. Plot the data as a function of the agonist concentration to determine the EC50 and maximal activation.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for comparing the effects of this compound and PGE1 on adenylate cyclase activity.

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Adenylate Cyclase Assay Blood_Collection Blood Collection PRP_Preparation PRP Preparation Blood_Collection->PRP_Preparation Platelet_Pelleting Platelet Pelleting PRP_Preparation->Platelet_Pelleting Washing Washing Platelet_Pelleting->Washing Membrane_Isolation Membrane Isolation Washing->Membrane_Isolation Reaction_Setup Reaction Setup (Membranes, [α-32P]ATP, Agonist) Membrane_Isolation->Reaction_Setup Incubation Incubation (37°C) Reaction_Setup->Incubation Reaction_Termination Reaction Termination Incubation->Reaction_Termination cAMP_Separation cAMP Separation (Dowex/Alumina Chromatography) Reaction_Termination->cAMP_Separation Quantification Quantification (Scintillation Counting) cAMP_Separation->Quantification Data_Analysis Data Analysis (EC50, Vmax) Quantification->Data_Analysis Calculate Activity

Experimental workflow diagram.

References

A Comparative Analysis of Signaling Pathways: Carbacyclin Versus Other Prostacyclin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the signaling pathways of Carbacyclin and other key prostacyclin analogs, including Iloprost, Beraprost, and Treprostinil. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling cascades, this document aims to facilitate a deeper understanding of the nuanced differences between these important therapeutic agents.

Core Signaling Pathway of Prostacyclin Analogs

Prostacyclin (PGI₂) and its synthetic analogs exert their primary physiological effects—vasodilation and inhibition of platelet aggregation—through the activation of the prostacyclin receptor, also known as the IP receptor.[1] This receptor is a G-protein coupled receptor (GPCR) that, upon agonist binding, predominantly couples to the Gαs subunit. This initiates a signaling cascade involving the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1] The subsequent elevation in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates downstream targets to elicit the cellular response.[1]

While this core pathway is common to all prostacyclin analogs, significant differences in their pharmacological profiles arise from variations in their binding affinity for the IP receptor and their interactions with other prostanoid receptors.

Comparative Pharmacological Data

The following table summarizes the binding affinities (Ki) and functional potencies (EC50 for cAMP accumulation) of this compound, Iloprost, Beraprost, and Treprostinil for the human IP receptor. It is important to note that direct comparative studies for all four analogs under identical experimental conditions are limited, and thus the presented values are compiled from various sources.

Prostacyclin AnalogBinding Affinity (Ki) for Human IP Receptor (nM)Functional Potency (EC50) for cAMP Accumulation (nM)
This compound ~2 (estimated from pKi of 8.7)[2]1 - 50 (estimated range)[3]
Iloprost 3.90.37, 4.8
Beraprost 133 (Kd on human platelets)~10.4 (for the racemic mixture, estimated from the more potent isomer, esuberaprost, which has an EC50 of 0.4 nM and is 26-fold more potent)
Treprostinil 321.9

Divergence in Signaling: Beyond the IP Receptor

A key differentiator among prostacyclin analogs is their selectivity for the IP receptor. Off-target interactions with other prostanoid receptors can lead to distinct downstream signaling events and varied physiological effects.

  • This compound is considered a potent and relatively selective IP receptor agonist.

  • Iloprost exhibits a broader binding profile, with high affinity for both the IP and EP1 receptors. Activation of the EP1 receptor is coupled to Gαq, leading to the activation of phospholipase C and an increase in intracellular calcium, which can have opposing effects to the IP receptor-mediated signaling, such as vasoconstriction. Iloprost also interacts with EP3 and EP4 receptors.

  • Beraprost has been shown to interact with the EP4 receptor, which, like the IP receptor, is coupled to Gαs and stimulates cAMP production. This dual agonism may contribute to its vasodilatory effects.

  • Treprostinil demonstrates high affinity for the DP1 and EP2 receptors in addition to the IP receptor. Both DP1 and EP2 receptors are coupled to Gαs and contribute to vasodilation through cAMP elevation.

Visualizing the Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways of this compound, Iloprost, Beraprost, and Treprostinil.

cluster_this compound This compound Signaling This compound This compound IP_Receptor_C IP_Receptor_C This compound->IP_Receptor_C Agonist Gs_C Gs_C IP_Receptor_C->Gs_C Activates AC_C AC_C Gs_C->AC_C Stimulates cAMP_C cAMP_C AC_C->cAMP_C ATP -> PKA_C PKA_C cAMP_C->PKA_C Activates Cellular_Response_C Vasodilation, Platelet Aggregation Inhibition PKA_C->Cellular_Response_C Phosphorylates

This compound Signaling Pathway

cluster_iloprost Iloprost Signaling Iloprost Iloprost IP_Receptor_I IP_Receptor_I Iloprost->IP_Receptor_I Agonist EP1_Receptor_I EP1_Receptor_I Iloprost->EP1_Receptor_I Agonist Gs_I Gs_I IP_Receptor_I->Gs_I Activates Gq_I Gq_I EP1_Receptor_I->Gq_I Activates AC_I AC_I Gs_I->AC_I Stimulates cAMP_I cAMP_I AC_I->cAMP_I ATP -> PKA_I PKA_I cAMP_I->PKA_I Activates Cellular_Response_I Vasodilation, Platelet Aggregation Inhibition PKA_I->Cellular_Response_I Phosphorylates PLC_I PLC_I Gq_I->PLC_I Stimulates Calcium_I Calcium_I PLC_I->Calcium_I PIP2 -> IP3 + DAG -> Ca2+ release Vasoconstriction_I Vasoconstriction_I Calcium_I->Vasoconstriction_I Leads to

Iloprost Signaling Pathway

cluster_beraprost Beraprost Signaling Beraprost Beraprost IP_Receptor_B IP_Receptor_B Beraprost->IP_Receptor_B Agonist EP4_Receptor_B EP4_Receptor_B Beraprost->EP4_Receptor_B Agonist Gs_B1 Gs_B1 IP_Receptor_B->Gs_B1 Activates Gs_B2 Gs_B2 EP4_Receptor_B->Gs_B2 Activates AC_B AC_B Gs_B1->AC_B Stimulates Gs_B2->AC_B Stimulates cAMP_B cAMP_B AC_B->cAMP_B ATP -> PKA_B PKA_B cAMP_B->PKA_B Activates Cellular_Response_B Vasodilation, Platelet Aggregation Inhibition PKA_B->Cellular_Response_B Phosphorylates

Beraprost Signaling Pathway

cluster_treprostinil Treprostinil Signaling Treprostinil Treprostinil IP_Receptor_T IP_Receptor_T Treprostinil->IP_Receptor_T Agonist DP1_Receptor_T DP1_Receptor_T Treprostinil->DP1_Receptor_T Agonist EP2_Receptor_T EP2_Receptor_T Treprostinil->EP2_Receptor_T Agonist Gs_T1 Gs_T1 IP_Receptor_T->Gs_T1 Activates Gs_T2 Gs_T2 DP1_Receptor_T->Gs_T2 Activates Gs_T3 Gs_T3 EP2_Receptor_T->Gs_T3 Activates AC_T AC_T Gs_T1->AC_T Stimulates Gs_T2->AC_T Stimulates Gs_T3->AC_T Stimulates cAMP_T cAMP_T AC_T->cAMP_T ATP -> PKA_T PKA_T cAMP_T->PKA_T Activates Cellular_Response_T Vasodilation, Platelet Aggregation Inhibition PKA_T->Cellular_Response_T Phosphorylates

Treprostinil Signaling Pathway

Experimental Protocols

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound for the IP receptor by measuring its ability to compete with a radiolabeled ligand.

1. Materials:

  • Cell Membranes: Membranes prepared from cell lines expressing the human IP receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity IP receptor ligand labeled with a radioisotope, such as [³H]-Iloprost.

  • Test Compounds: this compound, Iloprost, Beraprost, Treprostinil.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Fluid.

  • Glass Fiber Filters.

2. Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., [³H]-Iloprost), and varying concentrations of the unlabeled test compound.

  • Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Generate a competition curve by plotting the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cAMP Accumulation Assay

This functional assay measures the ability of a prostacyclin analog to stimulate the production of intracellular cAMP.

1. Materials:

  • Cells: A cell line endogenously or recombinantly expressing the human IP receptor (e.g., HEK293-IP cells).

  • Test Compounds: this compound, Iloprost, Beraprost, Treprostinil.

  • Stimulation Buffer: A buffered saline solution (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or AlphaScreen).

2. Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Replace the culture medium with stimulation buffer and pre-incubate the cells for a short period (e.g., 15-30 minutes) at 37°C.

  • Stimulation: Add varying concentrations of the test compounds to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells according to the protocol provided with the cAMP assay kit to release the intracellular cAMP.

  • cAMP Detection: Measure the cAMP concentration in the cell lysates using the chosen detection method as per the manufacturer's instructions.

3. Data Analysis:

  • Generate a dose-response curve by plotting the measured cAMP concentration against the logarithm of the test compound concentration.

  • Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal cAMP response) from the curve using non-linear regression.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for comparing the signaling of different prostacyclin analogs.

cluster_workflow Comparative Experimental Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Potency Assessment cluster_downstream Downstream Effect Analysis start Start prep_membranes Prepare Cell Membranes (IP Receptor Expressing) start->prep_membranes culture_cells Culture Cells (IP Receptor Expressing) start->culture_cells radioligand_assay Perform Radioligand Competition Binding Assay prep_membranes->radioligand_assay calc_ki Calculate Ki Values radioligand_assay->calc_ki compare_data Compare Pharmacological Profiles calc_ki->compare_data camp_assay Perform cAMP Accumulation Assay culture_cells->camp_assay calc_ec50 Calculate EC50 Values camp_assay->calc_ec50 calc_ec50->compare_data platelet_agg Platelet Aggregation Assay analyze_downstream Analyze Physiological Response platelet_agg->analyze_downstream vasodilation_assay Vasodilation Assay vasodilation_assay->analyze_downstream conclusion Conclusion on Signaling Differences analyze_downstream->conclusion compare_data->platelet_agg compare_data->vasodilation_assay

Workflow for Comparing Prostacyclin Analogs

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling Carbacyclin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Carbacyclin. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment. This document offers clear, procedural guidance to address key operational and safety questions, establishing a foundation of trust and reliability in laboratory safety and chemical handling practices.

Essential Safety Information

This compound is a stable synthetic analog of prostacyclin used in research for its potent vasodilatory and platelet aggregation inhibitory effects. Due to its biological activity, proper handling and disposal are crucial.

Hazard Classification:

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

  • Acute Toxicity, Oral (Category 4) [1][2]

  • Acute Toxicity, Dermal (Category 4) [1][2]

  • Acute Toxicity, Inhalation (Category 4) [1]

These classifications indicate that this compound can be harmful if swallowed, in contact with skin, or if inhaled.

Occupational Exposure Limits:

Currently, there are no established occupational exposure limits (OELs) for this compound from major regulatory bodies such as OSHA, NIOSH, or ACGIH. Therefore, it is imperative to handle this compound with a high degree of caution, implementing engineering controls and personal protective equipment to minimize any potential exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound in any form (solid powder or in solution).

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile gloves is recommended.Provides a robust barrier against dermal exposure. Nitrile offers good chemical resistance. Double-gloving allows for the safe removal of the outer glove if contamination occurs.
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes or aerosols of this compound solutions or dust.
Body Protection A fully-buttoned lab coat, preferably a disposable gown made of low-permeability fabric.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form to avoid inhalation of dust particles.Minimizes the risk of respiratory exposure to the powdered compound.

Glove Permeability:

Specific glove permeability data for this compound is not currently available. However, based on its chemical properties and general guidance for handling cytotoxic or biologically active compounds, nitrile gloves are recommended. It is crucial to change gloves immediately if they become contaminated. For prolonged or high-concentration work, consider using thicker, chemical-resistant gloves and refer to the manufacturer's general chemical resistance charts.

Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls: All handling of this compound powder should be conducted in a certified chemical fume hood or a ducted biosafety cabinet to minimize inhalation exposure.

  • Weighing: When weighing the powder, use an enclosure or a balance with a draft shield.

  • Solution Preparation: Prepare solutions in a fume hood. When dissolving, add the solvent slowly to the powder to avoid generating dust.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.

Disposal Plan:

This compound and any materials contaminated with it must be disposed of as hazardous chemical waste.

Waste StreamDisposal Procedure
Solid this compound Waste Collect in a clearly labeled, sealed, and compatible waste container.
This compound Solutions Collect in a clearly labeled, sealed, and compatible waste container. Do not dispose of down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated hazardous waste container.
Contaminated PPE (gloves, gowns) Place in a sealed bag and dispose of as hazardous waste.

All waste must be managed through an approved waste disposal plant in accordance with local, regional, and national hazardous waste regulations.

Experimental Protocols

Platelet Aggregation Inhibition Assay:

This protocol details a key experiment to assess the biological activity of this compound.

1. Materials:

  • Platelet-rich plasma (PRP)
  • This compound sodium salt
  • Platelet aggregation agonist (e.g., ADP, collagen)
  • Platelet aggregometer
  • Saline or appropriate buffer

2. Procedure:

  • PRP Preparation: Prepare PRP from fresh whole blood according to standard laboratory procedures.
  • Assay Setup:
  • Pre-warm PRP samples to 37°C.
  • Add various concentrations of this compound solution or a vehicle control to the PRP and incubate for 1-2 minutes at 37°C with stirring.
  • Initiate platelet aggregation by adding the agonist.
  • Record the change in light transmission for at least 5 minutes.
  • Data Analysis:
  • Determine the maximal aggregation for each concentration.
  • Calculate the percentage of inhibition relative to the vehicle control.
  • Plot the percentage of inhibition against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that causes 50% inhibition).

Visualizations

Carbacyclin_Signaling_Pathway This compound This compound IP_Receptor Prostacyclin (IP) Receptor (Gs protein-coupled) This compound->IP_Receptor Binds to PPARs PPARs (Non-canonical pathway) This compound->PPARs May also act via G_Protein Gs Alpha Subunit IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Biological_Effects Biological Effects (e.g., Inhibition of Platelet Aggregation, Vasodilation) PKA->Biological_Effects Leads to

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_PRP Prepare Platelet-Rich Plasma (PRP) Incubate Incubate PRP with this compound Prep_PRP->Incubate Prep_this compound Prepare this compound Solutions Prep_this compound->Incubate Add_Agonist Add Platelet Aggregation Agonist Incubate->Add_Agonist Record_Data Record Aggregation Data Add_Agonist->Record_Data Calculate_Inhibition Calculate % Inhibition Record_Data->Calculate_Inhibition Generate_Curve Generate Dose-Response Curve Calculate_Inhibition->Generate_Curve Determine_IC50 Determine IC50 Generate_Curve->Determine_IC50

Caption: Platelet Aggregation Inhibition Assay Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbacyclin
Reactant of Route 2
Carbacyclin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.